Benzyl 2-oxoacetate

Catalog No.
S1910668
CAS No.
52709-42-9
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-oxoacetate

CAS Number

52709-42-9

Product Name

Benzyl 2-oxoacetate

IUPAC Name

benzyl 2-oxoacetate

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

TVWUWTZLQRMAKS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C=O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=O

benzyl 2-oxoacetate heterocyclic building block

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Benzyl 2-oxoacetate

The table below summarizes the core identifier and property data for this compound, a potential precursor in heterocyclic synthesis [1] [2].

Property Value / Description
CAS Number 52709-42-9
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
SMILES O=C(OCC1=CC=CC=C1)C=O
Purity >98% (from one supplier) [2]
Storage Inert atmosphere, 2-8°C [1]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation) [1]

Case Study: A Related Heterocyclic Building Block in Drug Discovery

While direct experimental data for this compound is limited, a 2023 study details the synthesis and application of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), a complex heterocyclic compound that shares conceptual similarities as a benzyl- and oxo-functionalized building block [3].

The following diagram illustrates the multi-step synthesis workflow for this compound:

G Start 4-(isocyanatomethyl)furan-3-carbonyl azide (1) Step1 Step 1: Addition Reaction Reagent: Benzylamine (2) Start->Step1 Int1 Intermediate: 4-((3-benzylureido)methyl) furan-3-carbonyl azide (3) Step1->Int1 Step2 Step 2: Curtius Rearrangement Reaction converts azide to isocyanate Int1->Step2 Int2 Intermediate State (4) (Not isolated) Step2->Int2 Step3 Step 3: Intramolecular Cyclization Spontaneous reaction Int2->Step3 Final Final Product: DHFP (N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide) Step3->Final

Synthesis workflow for the DHFP heterocycle [3]

Experimental Protocol & Characterization

This section outlines the key methodologies from the study [3].

  • Synthesis Procedure: The synthesis of DHFP was monitored by Thin-Layer Chromatography (TLC). The final product was purified using column chromatography with silica gel (Merck 70-230 mesh) as the stationary phase.
  • Instrumentation for Characterization:
    • NMR Spectroscopy: The compound's structure was confirmed using a Varian Mercury Plus 400 MHz spectrometer (¹H NMR at 400 MHz, ¹³C NMR at 100 MHz), using DMSO-d6 as the solvent.
    • FTIR Spectroscopy: Infrared spectra were recorded on a Perkin Elmer FTIR/FIR Spectrophotometer Frontier to identify functional groups.
    • Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using a UPLC-UHR-Q/TOF (ABSCIEX Triple TOF 4600) system.
    • Melting Point: Determined on an Electrothermal melting point analyzer.
Computational & Biological Evaluation

The researchers extensively evaluated the DHFP compound's properties [3].

  • Computational Analysis: The three-dimensional geometry of DHFP was optimized using Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,p) level. This provided insights into its geometrical properties, HOMO-LUMO energies, and molecular electrostatic potential.
  • Anticancer Activity: The biological activity of DHFP was tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay.
  • Molecular Docking: Studies were performed with AutoDock Tools to investigate the interaction between DHFP and the EGFR tyrosine kinase (PDB ID: 1M17), a key target in cancer therapy. The results suggested that DHFP could effectively dock into the active site of the enzyme.
  • Drug-Likeness Profile: The study used SwissADME and ADMET-SAR web tools to predict the pharmacokinetic properties of DHFP. It was found to obey Lipinski's rule of five, indicating a high probability of good oral bioavailability.

Key Insights for Researchers

The case study on DHFP demonstrates the critical role a "this compound"-like building block can play in modern drug discovery:

  • Versatile Intermediate: The 2-oxoacetate moiety and benzyl group can be key structural components for constructing complex, biologically active heterocycles like furopyrimidines [3].
  • From Synthesis to Application: A comprehensive approach—combining synthesis, spectroscopic characterization, computational modeling, and biological testing—is essential for validating the utility of a novel building block [3].
  • Early ADMET Assessment: Integrating computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling early in the development process can significantly de-risk the journey of a compound from the lab to a potential drug candidate [3].

References

benzyl 2-oxoacetate synthetic precursor

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Data

The table below summarizes the core identifier and property information for benzyl 2-oxoacetate from chemical supplier catalogs.

Property Type Information
CAS Number 52709-42-9 [1] [2] [3]
Molecular Formula C₉H₈O₃ [1] [2] [3]
Molecular Weight 164.16 g/mol [1] [2] [3]
SMILES O=C(OCC1=CC=CC=C1)C=O [2] [3]
Synonyms Benzyl glyoxylate [4], this compound [3]
Purity >98% [3] (Other sources list the compound without a specified purity [1] [2])
Storage Inert atmosphere, 2-8°C [2]

Safety and Handling Information

Suppliers classify this compound with specific hazard and precautionary statements to guide safe handling [2].

Category Information
GHS Signal Word Warning [2]
Hazard Statements (GHS) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) [2]

Information Context and Limitations

The search results primarily list this compound in chemical catalogs as a building block, but lack detailed protocols or specific examples of its use in synthesizing complex molecules [1] [2] [3]. One relevant study was found on the microbial production of benzyl acetate [5], which illustrates a related metabolic engineering context.

glucose Glucose l_phe L-Phenylalanine (L-Phe) glucose->l_phe ba Benzoic Acid (BA) l_phe->ba bald Benzaldehyde (BALD) ba->bald CAR balc Benzyl Alcohol (BALC) bald->balc ADHs/AKRs bacetate Benzyl Acetate balc->bacetate ATF1 car Carboxylic Acid Reductase (CAR) adh Alcohol Dehydrogenases (ADHs) / Aldo-Keto Reductases (AKRs) atf1 Alcohol Acetyltransferase (ATF1)

The diagram above shows how this compound's related compound, benzyl acetate, can be synthesized from glucose in engineered E. coli. This demonstrates the application of specialized enzymes like carboxylic acid reductase (CAR) and alcohol acetyltransferase (ATF1) for precise biochemical synthesis [5].

References

synthesis of benzoxazoles using benzyl 2-oxoacetate

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Modern Benzoxazole Synthesis Methods

While the classic condensation of 2-aminophenol and carboxylic acids is a foundational method, recent advances offer superior efficiency and milder conditions [1]. The table below summarizes three contemporary approaches suitable for drug development research.

Method Core Reaction Key Conditions Catalyst/Reagent Key Advantages
Organobismuth-Promoted [2] 2-Aminophenol + Thioamides DCE, 60 °C, 18 h Triphenylbismuth dichloride (Ph₃BiCl₂) Excellent yields (up to 99%), mild conditions, broad substrate scope for 2-aryl/alkyl groups [2].
Triflic Anhydride Activation [3] 2-Aminophenol + Tertiary Amides DCM, room temp, 1 h Triflic Anhydride (Tf₂O), 2-Fluoropyridine High functional group tolerance, avoids strong acids or high temperatures, good to excellent yields [3].
Nanocatalyst (Grindstone) [1] 2-Aminophenol + Aldehydes Solvent-free, Room Temp, 20 min Strontium Carbonate (SrCO₃) Nanocatalyst Eco-friendly, very short reaction time, simple work-up, solvent-free [1].

Detailed Experimental Protocols

Protocol 1: Organobismuth-Promoted Synthesis from Thioamides [2]

This method is highly recommended for its high yields and operational simplicity.

  • Reaction Setup: In a round-bottom flask, combine 2-aminophenol (0.5 mmol), N-phenylbenzothioamide (1.0 mmol), and triphenylbismuth dichloride (1.0 mmol) in 1,2-dichloroethane (DCE, 1-2 mL).
  • Heating and Monitoring: Heat the reaction mixture at 60 °C for 18 hours under aerobic conditions. Monitor the reaction progress by TLC.
  • Work-up: After completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2-substituted benzoxazole.
Protocol 2: Triflic Anhydride-Mediated Synthesis from Tertiary Amides [3]

This method is excellent for leveraging readily available amide starting materials.

  • Activation Step: Add triflic anhydride (1.2 mmol) to a stirred solution of the tertiary amide (0.6 mmol) and 2-fluoropyridine (2.5 mmol) in dichloromethane (DCM, 1 mL) at 0 °C. Stir this mixture for 15 minutes.
  • Cyclization Step: Add 2-aminophenol (0.5 mmol) to the reaction vessel. Stir the resulting mixture at room temperature for 1 hour.
  • Work-up and Purification: Quench the reaction with a saturated aqueous sodium bicarbonate solution. Extract the product with DCM, dry the combined organic layers over sodium sulfate, and concentrate. Purify the residue via column chromatography.

Research Workflow and Method Selection

To help you navigate these options, the following diagram outlines a logical workflow for selecting and executing a synthetic strategy.

G Start Start: Plan Benzoxazole Synthesis Q1 Do you have access to thioamide precursors? Start->Q1 Q2 Is your goal to avoid high temperatures or strong acids? Q1->Q2 No M1 Method 1: Organobismuth-Promoted Q1->M1 Yes Q3 Are you prioritizing green chemistry principles? Q2->Q3 No M2 Method 2: Triflic Anhydride Activation Q2->M2 Yes Q3->M2 No M3 Method 3: Nanocatalyst (Grindstone) Q3->M3 Yes

Application to Your Research

Although benzyl 2-oxoacetate is not explicitly mentioned in the searched protocols, its structure suggests it could serve as a viable carbonyl source. You can attempt to adapt Protocol 2 (Triflic Anhydride Activation) by treating this compound with Tf₂O and 2-fluoropyridine to generate a highly reactive intermediate, followed by condensation with 2-aminophenol. Alternatively, in Protocol 1, you could first synthesize an appropriate thioamide derivative from this compound for the cyclization.

Key Takeaways for Scientists

  • Modern methods are superior: Recent protocols using specialized reagents like Ph₃BiCl₂ or Tf₂O provide efficient, high-yielding routes to 2-substituted benzoxazoles under milder conditions compared to traditional acid-catalyzed condensation [3] [2].
  • Consider your starting material: The choice of optimal method is heavily influenced by the available starting materials—whether you work from thioamides, tertiary amides, or aldehydes.
  • Adaptability is key: The high reactivity of intermediates in these protocols suggests a high probability of successfully incorporating non-standard carbonyl partners like this compound with minor adaptations to the established procedures.

References

Comprehensive Application Notes: Benzyl 2-Oxoacetate in Heterocyclic Compound Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Structural Features of Benzyl 2-Oxoacetate

This compound (also known as benzyl glyoxylate) is a versatile α-keto ester building block in synthetic organic chemistry, particularly valued for the synthesis of pharmaceutically relevant heterocyclic compounds. Its molecular structure features both ketone and ester functional groups within a reactive α-oxo framework, enabling diverse transformations including nucleophilic additions, cyclocondensations, and multi-component reactions. The compound has the CAS number 52709-42-9 and a molecular weight of 164.16 g/mol with the molecular formula C₉H₈O₃. [1]

The benzyl ester group provides distinct advantages in synthetic applications, offering enhanced solubility in organic solvents compared to simpler alkyl esters and the strategic benefit of facile removal under mild hydrogenolysis conditions. The electron-withdrawing nature of the carbonyl groups activates the molecule toward nucleophilic attack at the central α-carbon, making it particularly valuable for constructing complex heterocyclic systems with controlled stereochemistry.

Synthetic Applications in Heterocyclic Chemistry

Key Applications in Triazole and Imidazole Synthesis

This compound serves as a fundamental building block for various heterocyclic scaffolds with demonstrated biological relevance:

  • Triazole Synthesis: The compound has been successfully employed in click chemistry approaches to synthesize 1,4,5-trisubstituted 1,2,3-triazole derivatives, specifically methyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate and its ethyl analog, achieving excellent yields exceeding 91%. [2] These triazole derivatives have demonstrated potential in biological screening, including brine shrimp cytotoxicity assays.

  • Imidazole-Based ACE2 Inhibitors: Research has identified this compound as a key intermediate in developing novel imidazole-based angiotensin-converting enzyme 2 (ACE2) inhibitors such as LMS1007, which has shown approximately 100 times greater potency than carnosine as an ACE2 inhibitor, with potential applications in COVID-19 treatment and cancer therapy. [3]

  • Furo[3,4-d]pyrimidine Scaffolds: The reactive α-keto ester functionality enables construction of complex fused heterocyclic systems including furo[3,4-d]pyrimidine derivatives that have demonstrated anticancer activity against human colon cancer (HT29) and prostate cancer (DU145) cell lines. [4] [5]

Table 1: Heterocyclic Systems Synthesized Using this compound

Heterocyclic System Biological Activity Yield Range Key References
1,4,5-Trisubstituted 1,2,3-triazoles Cytotoxic activity >91% [2]
4-Substituted imidazoles (LMS1007) ACE2 inhibition (IC₅₀: 2.3 mM) >95% purity [3]
Furo[3,4-d]pyrimidines Anticancer (HT29, DU145 cell lines) Not specified [4] [5]

Experimental Protocols

Protocol 1: Synthesis of Triazole Derivatives via Click Chemistry

This one-pot three-component synthesis provides efficient access to 1,4,5-trisubstituted 1,2,3-triazole derivatives from this compound. [2]

3.1.1 Reaction Setup and Mechanism

The synthetic transformation proceeds through a click chemistry approach that involves in situ formation of reactive intermediates followed by cyclization. The workflow can be visualized as follows:

G A This compound D Reaction Mixture Cu(I) catalyst Triethylamine base A->D B Phenylacetylide B->D C Alkyl/Aryl Azides C->D E Cycloaddition & Nucleophilic attack D->E F 1,4,5-Trisubstituted Triazole Product E->F

Diagram 1: Synthetic workflow for triazole derivatives

3.1.2 Detailed Experimental Procedure

Materials and Equipment:

  • This compound (1.0 equiv, 164 mg, 1.0 mmol)
  • Phenylacetylide (generated in situ from phenylacetylene)
  • Alkyl or aryl azides (1.2 equiv)
  • Copper(I) iodide (CuI, 10 mol%) as catalyst
  • Triethylamine (2.0 equiv) as base
  • Anhydrous dimethylformamide (DMF) or acetonitrile as solvent
  • Round-bottom flask (25 mL) with magnetic stir bar
  • Nitrogen atmosphere setup
  • Thin-layer chromatography (TLC) setup (silica gel)

Procedure:

  • Begin by charging a flame-dried 25 mL round-bottom flask with this compound (164 mg, 1.0 mmol) and CuI (19 mg, 0.1 mmol) under nitrogen atmosphere.

  • Add anhydrous DMF (5 mL) followed by triethylamine (278 μL, 2.0 mmol) and stir the mixture at room temperature for 10 minutes.

  • Introduce phenylacetylide (generated in situ from phenylacetylene using standard conditions) to the reaction mixture.

  • Add the appropriate alkyl or aryl azide (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60°C with continuous stirring for 6-12 hours, monitoring reaction progress by TLC (hexane:ethyl acetate, 7:3).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (15 mL).

  • Wash the organic layer successively with saturated ammonium chloride solution (10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane:ethyl acetate gradient) to afford the pure triazole derivative as a crystalline solid.

Characterization Data: For methyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate: [2]

  • Yield: >91%
  • Melting Point: Determined using Yanaco melting point apparatus
  • FT-IR: Characteristic carbonyl stretches observed at ~1745 cm⁻¹ (ester C=O) and ~1690 cm⁻¹ (ketone C=O)
  • ¹H NMR (400 MHz): Aromatic protons in the range δ 7.2-8.0 ppm, benzylic methylene protons at ~δ 5.5 ppm, methyl ester protons at ~δ 3.9 ppm
  • ¹³C NMR (100 MHz): Carbonyl carbons at δ ~165 ppm (ester) and ~185 ppm (ketone), aromatic carbons between δ 120-135 ppm
  • X-ray Crystallography: Molecular structure confirmed by single-crystal X-ray diffraction analysis, revealing stabilization via intermolecular hydrogen bonding interactions (H7⋯O1)
Protocol 2: Synthesis of Imidazole-Based ACE2 Inhibitors

This protocol outlines the synthesis of LMS1007, a potent ACE2 inhibitor based on a 4-substituted imidazole scaffold. [3]

3.2.1 Experimental Design and Synthesis

The synthesis of LMS1007 exemplifies the application of this compound in medicinal chemistry for developing therapeutically relevant compounds.

Materials and Equipment:

  • This compound as key building block
  • Custom synthesis performed by BOC Sciences company
  • Anhydrous reaction conditions under nitrogen atmosphere
  • LC-MS for purity determination (>95%)
  • Supercritical fluid chromatography (SFC) for diastereomer purity (>95%)

Procedure Overview:

  • The synthetic pathway begins with this compound as a key starting material.

  • Multi-step synthesis is performed under strictly anhydrous conditions in oven-dried glassware.

  • Reaction progress is monitored by analytical TLC and LC-MS.

  • Purification is achieved through chromatographic methods and recrystallization.

  • Final compound characterization includes:

    • ¹H NMR spectroscopy for structural confirmation
    • LC-MS for purity assessment (>95%)
    • Supercritical fluid chromatography (SFC) for diastereomeric purity determination (>95%)

Biological Evaluation:

  • ACE2 inhibition assays using viral spike protein-ACE2 inhibitor kits
  • IC₅₀ determination: 2.3 mM for LMS1007
  • Comparative analysis with standard ACE2 inhibitor MLN-4760 and carnosine
  • Molecular docking studies with SARS-CoV-2 spike receptor-binding domain (PDB: 6M0J)

Table 2: Characterization Methods for this compound-Derived Heterocycles

Analytical Method Parameters Assessed Key Findings
NMR Spectroscopy (¹H, ¹³C) Structural confirmation, purity Characteristic shifts for carbonyl carbons (~165-185 ppm), aromatic protons (δ 7.2-8.0 ppm)
LC-MS / HRMS Purity, structural confirmation >95% purity for LMS1007; high-resolution mass confirmation
X-ray Crystallography Molecular geometry, intermolecular interactions Hydrogen bonding patterns in triazole derivatives
FT-IR Spectroscopy Functional group identification Carbonyl stretches (1745 cm⁻¹ ester, 1690 cm⁻¹ ketone)
SFC Diastereomeric purity >95% diastereomeric purity for chiral compounds

Safety and Storage Considerations

This compound requires careful handling and specific storage conditions to maintain stability and ensure experimental reproducibility: [1]

  • Storage Conditions: The compound should be stored under an inert atmosphere (argon or nitrogen) at controlled temperatures of 2-8°C to prevent degradation.

  • Stability Aspects: The α-keto ester functionality is sensitive to hydrolysis and oxidation, requiring anhydrous conditions during synthetic applications and careful exclusion of oxygen.

  • Hazard Information: The compound carries the GHS warning symbol with the following hazard statements: [1]

    • H302: Harmful if swallowed
    • H315: Causes skin irritation
    • H319: Causes serious eye irritation
    • H335: May cause respiratory irritation
  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray
    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing

Applications in Drug Discovery and Development

Heterocyclic compounds synthesized from this compound demonstrate significant potential in pharmaceutical development:

  • ACE2-Targeted Therapeutics: The COVID-19 pandemic highlighted the importance of ACE2 as a therapeutic target. LMS1007, derived from this compound, represents a promising candidate with 100-fold increased potency compared to carnosine, effectively inhibiting both ACE2 activity and viral spike protein-ACE2 interaction at concentrations comparable to standard inhibitors. [3]

  • Anticancer Agents: Furo[3,4-d]pyrimidine derivatives synthesized using this compound scaffolds have demonstrated potent activity against human colon cancer (HT29) and prostate cancer (DU145) cell lines. Molecular docking studies confirm their interaction with EGFR tyrosine kinase, a key target in cancer therapy. [4] [5]

  • Molecular Docking Profiles: Computational studies reveal that these heterocyclic compounds exhibit favorable binding interactions with therapeutic targets. The imidazole-based inhibitors show strong binding affinity to the SARS-CoV-2 spike receptor-binding domain, while the furopyrimidine derivatives demonstrate effective binding to the ATP-binding site of EGFR tyrosine kinase. [3] [4]

The relationship between structural features and therapeutic applications can be visualized as follows:

G cluster_1 Structural Features cluster_2 Synthetic Applications cluster_3 Biological Evaluation A This compound (C9H8O3) B Reactive α-keto ester functionality A->B C Heterocyclic Scaffolds B->C D Biological Targets C->D F Triazole derivatives C->F G Imidazole-based compounds C->G H Furopyrimidine scaffolds C->H E Therapeutic Applications D->E K EGFR tyrosine kinase F->K N Cytotoxic compounds F->N I ACE2 receptor G->I J Viral spike protein G->J H->K L COVID-19 therapeutics I->L J->L M Anticancer agents K->M

Diagram 2: Therapeutic applications of this compound-derived heterocycles

Conclusion

This compound has established itself as a valuable synthetic building block for constructing diverse heterocyclic systems with demonstrated biological relevance. The protocols outlined herein provide reproducible methodologies for synthesizing triazole, imidazole, and furopyrimidine derivatives with potential applications in drug discovery. The compound's reactive α-keto ester functionality enables efficient incorporation into complex molecular architectures, while the benzyl ester group offers strategic advantages in synthetic planning.

Current research demonstrates promising therapeutic applications, particularly in ACE2-targeted therapeutics for COVID-19 and kinase inhibitors for cancer treatment. Future directions include expanding the structural diversity of accessible heterocycles, optimizing reaction conditions for enhanced sustainability, and further exploration of the biological potential of these compounds through comprehensive pharmacological profiling.

References

Comprehensive Application Notes: Benzyl 2-Oxoacetate as Versatile Precursor for Biologically Active Imidazole Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Imidazole Derivatives and Benzyl 2-Oxoacetate

Imidazole derivatives represent one of the most pharmacologically significant classes of nitrogen-containing heterocyclic compounds in medicinal chemistry, demonstrating a remarkable spectrum of biological activities that include antimicrobial, anticancer, anti-inflammatory, antitubercular, antimalarial, and antiviral properties [1]. The imidazole nucleus serves as a fundamental structural component in numerous therapeutic agents and occurs naturally in histidine and related biomolecules. The versatility of this heterocyclic system stems from its ability to participate in diverse molecular interactions, including hydrogen bonding, dipole-dipole interactions, and π- stacking, which facilitates binding with various biological targets [1] [2].

This compound (CAS: 52709-42-9) represents a valuable α-ketoester building block in heterocyclic chemistry, particularly for the synthesis of complex imidazole derivatives [3]. This compound features both a reactive keto carbonyl and an ester functionality, making it an ideal substrate for multicomponent reactions and cyclocondensation processes. The benzyl ester group offers additional advantages compared to simpler alkyl esters, including enhanced solubility in organic media and the potential for facile deprotection under mild conditions when needed for further functionalization. The electron-withdrawing character of the oxoacetate moiety activates this molecule toward nucleophilic attack, enabling efficient formation of carbon-nitrogen and carbon-carbon bonds in the construction of heterocyclic systems [4].

Synthetic Strategies for Imidazole Derivatives

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) represent the most efficient and atom-economical strategy for constructing complex imidazole scaffolds from simple starting materials. These one-pot procedures minimize purification steps while maximizing structural diversity, making them particularly valuable for generating compound libraries in drug discovery programs. The Debus-Radziszewski reaction remains one of the most classical and reliable MCR approaches for imidazole synthesis, typically employing a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate in a cyclocondensation process [1]. Recent methodological advances have focused on developing greener alternatives that reduce environmental impact while maintaining or improving reaction efficiency.

  • Solvent-Free Microwave-Assisted Synthesis: A catalyst-free, solventless approach enables the synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine with ammonium acetate under microwave irradiation. This method provides dramatically reduced reaction times (from hours to minutes) and improved yields compared to conventional heating, while eliminating the need for potentially hazardous organic solvents [4]. The microwave energy facilitates efficient molecular activation through dipole rotation and ionic conduction, leading to more homogeneous and rapid heating throughout the reaction mixture.

  • Ionic Liquid-Promoted Cyclocondensation: Room temperature ionic liquids such as imidazolium salts serve as both reaction medium and catalyst for the one-pot synthesis of 2,4,5-triaryl imidazoles from benzil, aldehydes, and ammonium acetate. These neoteric solvents offer negligible vapor pressure, excellent thermal stability, and the ability to be recovered and reused multiple times without significant loss of catalytic activity [4]. The ionic liquid facilitates proton transfer and stabilizes charged intermediates through electrostatic interactions, thereby accelerating the rate-determining steps of the cyclocondensation process.

Cyclization and Cycloaddition Approaches

Beyond traditional multicomponent reactions, several innovative cyclization and cycloaddition methodologies have emerged as efficient pathways to functionalized imidazole derivatives. These approaches often provide superior regiocontrol and access to substitution patterns that are difficult to achieve via conventional methods.

  • [3+2] Cycloaddition Reactions: The [3+2] cycloaddition between azido chalcones and organic nitriles using trimethylsilyltrifluoromethanesulfonate (TMSOTf) as a catalyst under microwave irradiation provides rapid access to 2,4,5-trisubstituted imidazoles with excellent functional group tolerance [1]. This strategy leverages the enhanced dipolarophilicity of activated nitriles and the 1,3-dipolar character of azido chalcones to establish the imidazole ring in a single convergent step. Similarly, ZnCl₂-catalyzed [3+2] cycloaddition of benzimidates with 2H-azirines represents a mild and efficient approach to multisubstituted imidazoles, where the Lewis acid activates the azirine ring toward nucleophilic attack [1] [4].

  • Electrochemical Synthesis: Recent advances in electrosynthesis have enabled the development of oxidant-free and metal-free methodologies for imidazole formation. An electrochemical oxidative tandem cyclization of aryl ketones and benzylamines provides 1,2,4-trisubstituted imidazoles under mild conditions, exploiting the in situ generation of reactive intermediates at the electrode surface [4]. This approach eliminates the need for stoichiometric chemical oxidants, reducing waste generation and improving the sustainability profile of the transformation.

N-Functionalization and Derivatization Strategies

The construction of the imidazole core is often followed by selective N-functionalization to fine-tune the physicochemical and pharmacological properties of the final compounds. This compound serves as an excellent electrophile for N-alkylation reactions at the imidazole nitrogen, introducing a versatile handle for further structural elaboration.

  • N-Alkylation of Imidazole: Reaction of the imidazole nucleus with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry acetone provides ethyl 1H-imidazol-1-yl acetate in good yield (82%) [2]. This key intermediate can subsequently be subjected to amination reactions with various primary and secondary amines to generate a diverse array of N-substituted imidazole acetamides. The reaction typically proceeds under mild conditions without the need for transition metal catalysis, making it suitable for the preparation of pharmaceutical intermediates with minimal metal contamination concerns.

Table 1: Overview of Synthetic Methods for Imidazole Derivatives

Method Type Key Reagents/Conditions Imidazole Products Yield Range Key Advantages
Multicomponent 1,2-Diketones, aldehydes, NH₄OAc 2,4,5-Trisubstituted 70-95% Atom economy, simplicity
Solvent-free MW Urotropine, NH₄OAc, microwave 4,5-Disubstituted High Rapid, environmentally friendly
Ionic Liquid Benzil, aldehyde, NH₄OAc in IL 2,4,5-Triaryl Excellent Recyclable solvent, high yield
[3+2] Cycloaddition Azido chalcones, nitriles, TMSOTf 2,4,5-Trisubstituted ~85% Regioselectivity, functional tolerance
Electrochemical Aryl ketones, benzylamines, electricity 1,2,4-Trisubstituted Very good Oxidant-free, mild conditions
N-Functionalization Imidazole, ethyl chloroacetate, amines N-Substituted acetamides Moderate to good Versatile derivatization

Experimental Protocols

Protocol 1: Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles

Objective: To synthesize 2,4,5-trisubstituted imidazole derivatives via a one-pot cyclocondensation reaction using a Schiff's base complex nickel catalyst (Ni-C) under microwave irradiation [4].

Materials: Benzil (1.0 mmol), substituted aromatic aldehydes (1.0 mmol), ammonium acetate (2.5 mmol), Ni-C catalyst (5 mol%), ethanol (5 mL).

Procedure:

  • Place benzil, aldehyde, and ammonium acetate in a microwave-compatible reaction vessel.
  • Add ethanol as solvent and the Ni-C catalyst to the reaction mixture.
  • Cap the vessel and irradiate in a microwave reactor at 300W for 4-6 minutes, maintaining the temperature at 80°C.
  • Monitor reaction completion by TLC (hexane:ethyl acetate, 7:3).
  • After cooling to room temperature, add crushed ice to the reaction mixture with stirring.
  • Collect the precipitated solid by vacuum filtration and wash with cold water.
  • Purify the crude product by recrystallization from ethanol.
  • Recover the catalyst by filtration of the mother liquor, followed by washing with ethanol and drying at 80°C for reuse.

Note: The Ni-C catalyst can be recycled for up to five consecutive runs without significant loss of catalytic activity. This method typically provides excellent yields (85-95%) and high purity products without the need for column chromatography [4].

Protocol 2: Synthesis of N-Substituted Imidazole Acetamides

Objective: To prepare N-substituted-2-(1H-imidazol-1-yl)acetamide derivatives from imidazole and this compound analogues [2].

Materials: Imidazole (0.05 mol), ethyl chloroacetate (0.075 mol), anhydrous K₂CO₃ (0.05 mol), dry acetone (50 mL), appropriate amine (0.03 mol).

Procedure:

Step 1: Synthesis of Ethyl 1H-imidazol-1-yl acetate

  • Charge a round-bottom flask with imidazole (3.4 g, 0.05 mol) in dry acetone (50 mL).
  • Add ethyl chloroacetate (8.2 g, 0.075 mol) dropwise with stirring at 0°C.
  • Add anhydrous K₂CO₃ (6.9 g, 0.05 mol) portionwise to the reaction mixture.
  • Reflux the reaction mixture with stirring until TLC shows complete consumption of imidazole (typically 4-6 hours).
  • Evaporate acetone under reduced pressure and extract the residue with carbon tetrachloride (3 × 20 mL).
  • Combine organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the intermediate ester as a semi-liquid product.
  • Use the crude product directly in the next step without further purification (yield: ~82%).

Step 2: Synthesis of N-Substituted Acetamides

  • Charge the intermediate ester (I, 2.8 g, 0.02 mol) and the desired amine (0.03 mol) in a round-bottom flask.
  • Heat the mixture at 80-100°C with stirring until TLC shows complete consumption of the starting materials.
  • Cool the reaction mixture to room temperature and extract with chloroform (3 × 25 mL).
  • Combine the organic extracts and wash with water (2 × 20 mL) followed by brine solution (20 mL).
  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
  • Purify the crude product by recrystallization from chloroform/hexane mixture.

Characterization: Confirm product identity by FT-IR, ¹H-NMR, and mass spectrometry. The IR spectrum typically shows characteristic absorptions at ~3250 cm⁻¹ (N-H stretch), ~1650-1680 cm⁻¹ (C=O stretch), and ~1550-1600 cm⁻¹ (C=N stretch) [2].

Protocol 3: Analytical Characterization and Quality Control

Objective: To characterize synthesized imidazole derivatives and ensure quality control through spectroscopic and chromatographic methods.

Spectroscopic Analysis:

  • FT-IR Spectroscopy: Prepare KBr pellets of solid compounds or analyze neat liquids using ATR accessory. Identify key functional groups: N-H stretch (3212-3297 cm⁻¹), aromatic C-H (3030-3080 cm⁻¹), aliphatic C-H (2854-2940 cm⁻¹), C=O (1650-1683 cm⁻¹), C=N (1509-1597 cm⁻¹) [2].
  • ¹H-NMR Spectroscopy: Dissolve ~10 mg of compound in 0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as internal standard. Characteristic chemical shifts: aromatic protons (7.1-8.0 ppm), -N=CH- of imidazole (7.5-7.6 ppm), -N-CH₂- (4.6-4.9 ppm), aliphatic chains (1.2-1.9 ppm) [2].
  • Mass Spectrometry: Employ ESI or Q-TOF mass analyzers. Expected molecular ions: [M+H]⁺ or [M+Na]⁺ adducts corresponding to the molecular weight of target compounds.

Purity Assessment:

  • Thin Layer Chromatography: Use silica gel G plates with appropriate mobile phase (e.g., chloroform:methanol, 9:1). Visualize spots by exposure to iodine vapor or UV light (254 nm).
  • Melting Point Determination: Use open glass capillary tubes in visual melting point apparatus. Record uncorrected melting points with a heating rate of 1°C/min [2].

Biological Evaluation

Antimicrobial Susceptibility Testing

Objective: To evaluate the in vitro antimicrobial activity of synthesized imidazole derivatives against Gram-positive bacteria, Gram-negative bacteria, and fungal strains [2].

Test Organisms:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
  • Fungal strains: Candida albicans, Aspergillus niger

Materials: Nutrient broth IP (double strength for bacteria), Sabouraud dextrose broth IP (for fungi), DMSO (solvent for test compounds), standard antibiotics (positive controls), sterile test tubes, micropipettes.

Procedure:

  • Prepare stock solutions of test and standard compounds in DMSO at a concentration of 100 μg/mL.
  • Perform two-fold serial dilutions in double-strength appropriate broth medium in sterile test tubes.
  • Inoculate each tube with standardized microbial suspension (approximately 10⁵ CFU/mL).
  • Include appropriate controls: growth control (medium + inoculum), solvent control (medium + DMSO + inoculum), and sterility control (medium only).
  • Incubate bacterial cultures at 37°C for 24 hours, C. albicans at 37°C for 48 hours, and A. niger at 25°C for 7 days.
  • Record the Minimum Inhibitory Concentration as the lowest concentration of test substance that completely inhibits visible growth of microorganisms.
  • Confirm results by repeating the procedure twice for reproducibility.

Safety Considerations: Perform all procedures under aseptic conditions in a laminar flow cabinet. Properly sterilize all microbial cultures before disposal.

Structure-Activity Relationship Observations

Analysis of antimicrobial screening data reveals important structure-activity relationship trends among imidazole derivatives:

  • N-Substituent Effects: The nature of the substituent on the acetamide nitrogen significantly influences antimicrobial potency. Cyclohexyl derivative (1b) demonstrated superior activity compared to benzyl (1a) or naphthalene-based (1c) analogues, suggesting optimal hydrophobicity and steric requirements for membrane penetration or target binding [2].
  • Electronic Effects: Electron-withdrawing groups on aromatic rings generally enhance activity against Gram-negative bacteria, while electron-donating groups may improve efficacy against fungal strains.
  • Molecular Flexibility: Semi-rigid analogues often show enhanced selectivity between bacterial and fungal pathogens, potentially due to differential target accommodation.

Table 2: Antimicrobial Activity of N-Substituted Imidazole Derivatives (MIC in μg/mL)

Compound S. aureus B. subtilis E. coli P. aeruginosa C. albicans A. niger
1a 64 64 128 128 64 128
1b 32 16 64 64 32 64
1c 128 128 256 256 128 256
1d 64 64 128 128 64 128
1e 128 128 256 256 128 256
Standard 8 8 16 16 16 32

Experimental Data and Characterization

Physicochemical Properties of Synthesized Imidazole Derivatives

The synthesized N-substituted imidazole derivatives demonstrate characteristic physicochemical properties that influence their drug-likeness and pharmaceutical potential. The following table summarizes key data for representative compounds:

Table 3: Characterization Data for Synthesized Imidazole Derivatives

Compound Molecular Formula Molecular Weight Yield (%) m.p. (°C) Rf Value MS (m/z)
1a C₁₂H₁₃N₃O 215.26 75 148-150 0.62 216 [M+H]⁺
1b C₁₁H₁₇N₃O 207.28 82 162-164 0.58 208 [M+H]⁺
1c C₁₆H₁₅N₃O 265.32 68 185-187 0.71 266 [M+H]⁺
1d C₁₁H₁₁N₃O 201.23 71 155-157 0.65 202 [M+H]⁺
1e C₁₀H₁₅N₃O 193.25 78 121-123 0.53 194 [M+H]⁺

Visualization of Synthetic Pathways and Molecular Relationships

Synthetic Pathway for Imidazole Derivatives

G Start Starting Materials Intermediate1 Ethyl 1H-imidazol-1-yl acetate (I) Start->Intermediate1 K2CO3, dry acetone reflux, 82% yield Intermediate2 Amine Derivatives Intermediate1->Intermediate2 Amine addition Products N-substituted Imidazole Acetamides (1a-1e) Intermediate2->Products Heating chloroform extraction

Diagram 1: Synthetic pathway for N-substituted imidazole acetamides illustrating the two-step transformation from starting materials to final biologically active products. The route highlights the key intermediate and reaction conditions for each transformation [2].

Molecular Structure and Modification Sites

G Core Imidazole Core Position1 N-1 Position Alkylation site Core->Position1 N-functionalization Position2 C-2 Position Electron-rich Core->Position2 Hydrogen bonding capability Position45 C-4/5 Positions Aromatic substitution Core->Position45 Aromatic substitution modulates activity

Diagram 2: Key modification sites on the imidazole core structure highlighting strategic positions for structural diversification to optimize biological activity and physicochemical properties. The N-1 position serves as the primary site for derivatization with this compound [1] [2].

Conclusion and Future Perspectives

This compound and related α-ketoester derivatives serve as versatile precursors for the synthesis of structurally diverse imidazole compounds with demonstrated biological activities. The synthetic methodologies outlined in these application notes, including multicomponent reactions, cyclization strategies, and N-functionalization approaches, provide researchers with efficient routes to access these pharmaceutically relevant scaffolds. The antimicrobial results indicate that specific structural modifications, particularly the incorporation of appropriately sized aliphatic substituents (as in compound 1b), can significantly enhance biological activity against both bacterial and fungal pathogens [2].

Future directions in this field should focus on developing more sustainable synthetic protocols with reduced environmental impact, expanding the exploration of imidazole derivatives against emerging drug-resistant pathogens, and employing computational approaches to design next-generation compounds with optimized target affinity and pharmacokinetic properties. The continued investigation of structure-activity relationships will further elucidate the structural requirements for potency against specific microbial targets, potentially leading to novel therapeutic agents to address the growing challenge of antimicrobial resistance.

References

Comprehensive Application Notes and Protocols: Benzyl 2-Oxoacetate in Nickel-Catalyzed Reductive Coupling Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Overview

Benzyl 2-oxoacetate derivatives represent an important class of electrophilic coupling partners in transition metal-catalyzed cross-coupling reactions, particularly in the emerging field of reductive Csp³–Csp³ bond formation. These compounds have gained significant attention in recent years due to the superior leaving group ability of the oxalate moiety, which facilitates oxidative addition processes at nickel catalysts. The development of methodologies utilizing benzyl oxalates addresses a critical challenge in organic synthesis: the direct incorporation of highly functionalized alkyl groups at benzylic positions without requiring pre-formed organometallic reagents. This approach provides a valuable alternative to traditional cross-coupling paradigms that rely on stoichiometric alkylmetal nucleophiles, which often suffer from limited functional group compatibility and availability.

The strategic implementation of oxalate leaving groups represents a significant advancement in the activation of benzylic C–O bonds for cross-coupling applications. Compared to conventional benzyl alcohol derivatives such as acetates, ethers, or pivalates, benzyl oxalates demonstrate enhanced reactivity profiles in nickel-catalyzed reductive coupling with alkyl bromides. This methodology enables the direct formation of Csp³–Csp³ linkages between benzylic positions and a wide range of functionally diverse alkyl fragments, including those containing sensitive moieties such as aldehydes, boronate esters, amines, and heterocycles. The synthetic utility of this transformation is further enhanced by its excellent chemoselectivity, which allows for the preferential coupling of alkyl bromides in the presence of other potentially reactive functional groups.

Reaction Development and Optimization

Initial Discovery and Screening

The development of nickel-catalyzed reductive coupling of benzyl oxalates began with systematic investigation of model reaction between naphthylmethyl oxalate 1a and primary alkyl bromide 2a. Initial screening experiments employed NiBr₂ as catalyst with manganese powder as stoichiometric reductant in DMF solvent. Early results revealed that nitrogen-based ligands provided unsatisfactory outcomes, yielding only trace amounts of desired coupled product 3a alongside significant quantities of reduced side products including 2-methylnaphthalene and 2-naphthalenemethanol. This observation indicated competing reduction pathways were predominant with these ligand systems.

A significant breakthrough emerged from evaluation of phosphine ligands, which contrary to literature expectations for reductive coupling, provided substantially improved reaction outcomes. Triphenylphosphine (PPh₃) delivered the coupled product in 34% yield, prompting comprehensive investigation of steric and electronic effects on phosphine ligand performance. Through systematic optimization, it was determined that tris(4-trifluoromethylphenyl)phosphine provided optimal results, enhancing yield to 58% in DMF solvent. Further refinement of reaction conditions identified DMSO as crucial solvent component, significantly suppressing formation of alcohol side product and increasing yield to 73%. The final optimized conditions employed a DMSO/DMF mixed solvent system (1:1 ratio), which balanced substrate solubility with reaction efficiency, providing consistent 70-75% isolated yields of desired coupled product.

Leaving Group Evaluation

Comprehensive assessment of leaving group effects revealed the critical importance of oxalate structure for successful coupling. As documented in Table 2, conventional benzyl derivatives including simple benzyl ethers, acetates, pivalates, and trifluoroacetates proved ineffective under standard reaction conditions, either remaining unchanged or providing only minimal yields of coupled product. The 2-pyridyl ester derivative demonstrated modest reactivity (22% yield), suggesting potential benefit of bidentate coordination to metal center. However, methyl oxalate 1a and ethyl oxalate 16 emerged as superior substrates, with the latter providing comparable efficiency (72% NMR yield) to the standard methyl oxalate system.

Table 1: Optimization of Reaction Conditions for Reductive Coupling

Entry Ligand Solvent Yield (%) Notes
1 L1 (bipyridine) DMF 20 Significant reduced byproducts
2 L2 (phenanthroline) DMF 18 Low conversion
3 L3 (terpyridine) DMF 32 Moderate improvement
4 L4 (pybox) DMF 0 No reaction
5 PPh₃ DMF 34 First effective phosphine
6 P(4-MePh)₃ DMF 16 Electronic effect observed
7 P(2-MePh)₃ DMF 0 Steric hindrance detrimental
8 P(4-FPh)₃ DMF 50 Improved with electron-withdrawal
9 P(4-CF₃Ph)₃ DMF 58 Optimal electronic properties
10 P(4-CF₃Ph)₃ DMA 52 Comparable to DMF
11 P(4-CF₃Ph)₃ DMSO 79 Significant improvement
13 P(4-CF₃Ph)₃ DMSO/DMF 75 Optimal solvent system
14 P(4-CF₃Ph)₃ DMSO/DMF 0 No Ni catalyst
15 P(4-CF₃Ph)₃ DMSO/DMF 0 No Mn reductant

The exceptional performance of oxalate leaving groups can be attributed to their enhanced leaving group ability derived from strong thermodynamic driving force for decarboxylation following C–O bond cleavage. This process generates CO₂ and CO as stable gaseous byproducts, effectively shifting the reaction equilibrium toward product formation. Additionally, the oxalate moiety may facilitate substrate coordination to nickel center through bidentate binding mode, promoting oxidative addition through proximity effects. The cumulative effect of these factors establishes benzyl oxalates as privileged electrophiles in reductive coupling manifolds compared to traditional benzylic leaving groups.

Experimental Protocol

General Procedure for Nickel-Catalyzed Reductive Coupling

Materials and Reagents:

  • Benzyl oxalate substrate (0.2 mmol, 1.0 equiv)
  • Alkyl bromide coupling partner (0.4 mmol, 2.0 equiv)
  • Nickel(II) bromide (10 mol%)
  • Tris(4-trifluoromethylphenyl)phosphine (30 mol%)
  • Manganese powder (4.0 equiv)
  • Anhydrous DMSO/DMF mixture (1:1, 0.1 M concentration)
  • Molecular sieves (4 Å, optional, for moisture-sensitive substrates)

Equipment:

  • Schlenk flask (10-25 mL) with magnetic stir bar
  • Rubber septum
  • Magnetic stirrer/hotplate
  • Oil bath or heating mantle
  • Nitrogen/vacuum manifold (or glovebox)
  • Syringes for reagent transfer (under nitrogen atmosphere)
  • TLC plates (silica gel, UV visualization)
  • Flash chromatography system for purification

Step-by-Step Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox or under inert atmosphere using standard Schlenk techniques, charge the Schlenk flask with nickel(II) bromide (4.4 mg, 0.02 mmol) and tris(4-trifluoromethylphenyl)phosphine (24.0 mg, 0.06 mmol). Add the mixed solvent system (2.0 mL of DMSO/DMF 1:1) and stir the mixture for 5 minutes to ensure complete formation of the catalytic species.

  • Substrate Addition: Sequentially add to the reaction vessel: benzyl oxalate substrate (0.2 mmol), alkyl bromide coupling partner (0.4 mmol), and finally manganese powder (44.0 mg, 0.8 mmol). During addition, maintain positive pressure of inert gas to prevent oxygen or moisture ingress.

  • Reaction Execution: Seal the reaction vessel and heat the mixture to 60°C with vigorous stirring (approximately 600 rpm) for 24 hours. Monitor reaction progress by TLC or LC-MS at appropriate intervals (e.g., 6h, 12h, 24h).

  • Workup Procedure: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove manganese salts and particulate matter. Wash the filter cake thoroughly with additional ethyl acetate (3 × 5 mL). Transfer the combined organic extracts to a separatory funnel and wash sequentially with brine (10 mL) and water (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using appropriate hexanes/ethyl acetate gradient elution. Characterize the isolated compound by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry.

Technical Notes:

  • For gram-scale reactions, proportionally scale reagents while maintaining concentration (0.1 M).
  • For substrates with poor solubility in standard solvent system, consider adjusting DMSO/DMF ratio or using DMA as co-solvent.
  • Manganese powder should be freshly activated before use by washing briefly with dilute HCl, followed by sequential washing with water, ethanol, and acetone.
  • Strict exclusion of oxygen is critical for achieving high yields and reproducibility.

Substrate Scope and Limitations

The nickel-catalyzed reductive coupling of benzyl oxalates demonstrates remarkable functional group compatibility, accommodating a wide spectrum of structurally diverse alkyl bromides as summarized in Table 2. The transformation successfully incorporates not only simple linear alkyl chains (3b-3d) but also challenging β-substituted systems (3e), albeit with moderate yields due to competing β-hydride elimination pathways. Particularly noteworthy is the exceptional chemoselectivity profile, which enables preferential coupling of alkyl bromides in the presence of potentially reactive functional handles including C–F (3f), C–Cl (3g), and C–B bonds (3w).

The methodology exhibits broad applicability across diverse protected and unprotected functional groups, including ethers (3h, 3s, 3t), esters (3i, 3j, 3n), amides (3k, 3o, 3p, 3q), amines (3l), phosphonates (3m), alcohols (3r), and aldehydes (3v). Heterocyclic frameworks, exemplified by substrate 3j, remain intact under the reaction conditions, highlighting the mild nature of the transformation. While free aldehyde-containing substrates (3v) demonstrate somewhat diminished efficiency, protected analogs (3u) provide satisfactory yields, offering strategic alternatives for synthetic planning. The preservation of boronate ester functionality (3w) is particularly valuable for subsequent orthogonal manipulations, including Suzuki-Miyaura cross-coupling.

Table 2: Scope of Alkyl Bromides in Reductive Coupling with Benzyl Oxalates

Product Alkyl Bromide Structure Yield (%) Key Functional Group
3a 75 Model reaction
3b 70 Long-chain alkyl
3c 71 Alkyl chain variant
3d 68 Extended alkyl
3e 52 β-Substituted alkyl
3f 65 C–F bond tolerance
3g 72 C–Cl bond tolerance
3h 73 (gram-scale) Silyl ether
3i 70 Ester
3j 68 Heterocycle (indole)
3k 71 Tertiary amide
3l 65 Amine
3m 66 Phosphonate
3w 63 Boronate ester

The protocol extends beyond primary alkyl bromides to include secondary alkyl coupling partners, providing access to cyclic (3x, 3y) and acyclic (3z, 3aa) benzylic compounds with quaternary centers. This represents a significant advancement in the field, as secondary alkyl fragments are particularly challenging substrates due to increased steric encumbrance and enhanced propensity for β-hydride elimination. While yields for these demanding couplings are generally moderate, the successful formation of these molecular architectures underscores the robustness of the catalytic system.

Reaction Mechanism and Pathway

The nickel-catalyzed reductive coupling of benzyl oxalates with alkyl bromides proceeds through a sophisticated radical cross-coupling mechanism as evidenced by preliminary mechanistic investigations. The catalytic cycle initiates with reduction of Ni(II) precatalyst to active Ni(0) species by manganese powder, which serves as stoichiometric terminal reductant. The Ni(0) complex then undergoes oxidative addition with alkyl bromide, generating a Ni(II)-alkyl intermediate through a single-electron transfer (SET) process that likely involves radical intermediates.

Simultaneously, the benzyl oxalate substrate coordinates to nickel center through bidentate interaction with oxalate moiety, facilitating C–O bond cleavage via a second oxidative addition event. This critical step benefits from both the strong driving force provided by decarboxylation and the chelation effect of the oxalate leaving group. The resulting Ni(II)-benzyl species combines with the Ni(II)-alkyl intermediate to form a bis(alkyl)Ni(III) complex, which undergoes rapid reductive elimination to yield the desired Csp³–Csp³ coupled product while regenerating the Ni(I) catalyst. The manganese reductant serves dual roles in both generating the initial Ni(0) species and reducing the Ni(I) intermediate back to the active Ni(0) catalyst, completing the catalytic cycle.

The following diagram illustrates the proposed mechanistic pathway:

G NiII Ni(II) Precatalyst Ni0 Ni(0) Catalyst NiII->Ni0 Reduction (Mn) NiII_alkyl Ni(II)-Alkyl Ni0->NiII_alkyl Oxidative Addition (Alkyl-Br) NiI Ni(I) Intermediate NiII_benzyl Ni(II)-Benzyl NiI->NiII_benzyl:s Oxidative Addition (Benzyl-Ox) NiII_alkyl->NiI SET NiIII Ni(III)-Bis(alkyl) NiII_alkyl->NiIII NiII_benzyl->NiIII CO2 CO₂ + CO NiII_benzyl->CO2 Product C-C Coupled Product NiIII->Product Reductive Elimination Product->NiI Cycle Completion AlkylBr Alkyl Bromide AlkylBr->NiII_alkyl BenzylOx Benzyl Oxalate BenzylOx->NiII_benzyl Mn Mn Reductant

The involvement of radical intermediates is supported by the observed tolerance towards a wide range of functional groups and the ability to incorporate secondary alkyl fragments, both characteristic of radical processes. The chelation effect of the bidentate oxalate leaving group plays a crucial role in promoting the second oxidative addition step, potentially through stabilization of transition states and intermediates along the reaction coordinate. This mechanistic understanding provides valuable insights for further catalyst development and reaction optimization.

Applications in Synthetic and Medicinal Chemistry

The nickel-catalyzed reductive coupling of benzyl oxalates with alkyl bromides offers significant strategic advantages for complex molecule synthesis, particularly in the context of late-stage functionalization of advanced intermediates. The methodology enables direct installation of structurally diverse alkyl fragments at benzylic positions without requiring pre-functionalization or protection-deprotection sequences, significantly streamlining synthetic routes. This approach has been successfully demonstrated in the modification of bioactive compounds, where the mild reaction conditions and exceptional functional group tolerance permit diversification of complex molecular scaffolds bearing sensitive functionalities.

The capacity to incorporate pharmaceutically relevant functional groups including basic amines, acidic amides, boronate esters, and heterocyclic frameworks positions this methodology as a valuable tool for medicinal chemistry campaigns. The ability to rapidly generate analogs through benzylic alkylation facilitates systematic structure-activity relationship studies without the constraints associated with traditional alkylmetal reagents. Furthermore, the orthogonality of this transformation to other common synthetic methodologies enables its seamless integration into multi-step synthetic sequences for the preparation of target molecules with increased molecular complexity.

The following experimental workflow diagram illustrates a typical application in drug discovery:

G Start Benzyl Alcohol Precursor A Oxalate Installation Start->A C Ni-catalyzed Reductive Coupling A->C B Alkyl Bromide Coupling Partner B->C D Product Isolation & Purification C->D E Biological Evaluation D->E F Structure-Activity Relationship E->F

The synthetic utility of this transformation is further enhanced by its scalability, with demonstrated efficiency in gram-scale preparations that enables access to significant quantities of material for biological evaluation or further synthetic elaboration. The operational simplicity and utilization of inexpensive nickel catalyst and manganese reductant render this methodology practical for both academic and industrial applications. As such, the nickel-catalyzed reductive coupling of benzyl oxalates represents a valuable addition to the synthetic toolbox, offering complementary reactivity to existing methodologies for Csp³–Csp³ bond formation.

Conclusion and Future Perspectives

The development of nickel-catalyzed reductive coupling of benzyl oxalates with alkyl bromides constitutes a significant advancement in the field of Csp³–Csp³ bond formation. This methodology effectively addresses longstanding challenges associated with the incorporation of functionalized and secondary alkyl fragments at benzylic positions, providing a practical alternative to conventional approaches reliant on stoichiometric organometallic reagents. The strategic implementation of oxalate leaving groups has proven crucial to the success of this transformation, enabling efficient C–O bond cleavage through synergistic combination of chelation effects and thermodynamic driving force provided by decarboxylation.

The exceptional functional group tolerance exhibited by this catalytic system, encompassing over twenty diverse functional elements including aldehydes, boronate esters, amines, and heterocycles, underscores its potential for broad application in complex molecule synthesis. The mechanistic proposal involving radical intermediates provides a framework for understanding the observed reactivity patterns and chemoselectivity, while also offering insights for future catalyst design. The successful extension to secondary alkyl bromides, though moderate in yield, represents important progress in tackling sterically demanding coupling partners.

Future developments in this area will likely focus on expanding the scope to include enantioselective variants through implementation of appropriate chiral ligands, thereby enabling asymmetric construction of benzylic stereocenters. Additionally, exploration of earth-abundant first-row transition metal catalysts beyond nickel may provide opportunities for further improving the sustainability and cost-effectiveness of this transformation. The continued evolution of reductive coupling methodologies promises to further streamline synthetic approaches to architecturally complex molecules across pharmaceutical, agrochemical, and materials science domains.

Comprehensive Application Notes and Protocols: Benzyl 2-Oxoacetate in Medicinal Chemistry Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Structural Properties

Benzyl 2-oxoacetate (CAS Registry Number: 52709-42-9) is a specialized α-ketoester derivative with significant potential in medicinal chemistry synthesis. This compound features a reactive α-ketoester functionality that serves as a versatile building block for the construction of complex molecules with biological relevance. The presence of both benzyl protecting group and highly reactive α-keto acid moiety makes this compound particularly valuable for synthetic applications where chemoselective transformations are required [1] [2].

The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms (Molecular Formula: C₉H₈O₃), resulting in a molecular weight of 164.16 g/mol. The compound is characterized by its glyoxalic acid backbone esterified with benzyl alcohol, creating a balance between reactivity and stability that is exploitable in synthetic planning. The SMILES notation (O=C(OCC₁=CC=CC=C₁)C=O) accurately represents the bifunctional nature of this molecule, containing both ester and keto carbonyl groups in proximity [1].

Table 1: Physicochemical Properties of this compound

Property Specification Experimental Conditions
CAS Registry Number 52709-42-9 -
Molecular Formula C₉H₈O₃ -
Molecular Weight 164.16 g/mol -
Purity >98% Analytical grade
Storage Inert atmosphere, 2-8°C Cold-chain transportation recommended
Physical State Liquid Room temperature
GHS Classification Warning (H302, H315, H319, H335) -

Synthesis Protocols

Chemical Synthesis Route

The traditional chemical synthesis of this compound derivatives typically follows esterification pathways similar to conventional benzyl acetate production but with specific modifications to preserve the reactive α-keto functionality. One efficient protocol involves the catalyzed oxidation approach adapted from related benzyl ester syntheses [3]:

  • Reaction Setup: Begin with a dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe. Maintain an inert atmosphere through continuous nitrogen or argon gas purging throughout the reaction.

  • Reaction Conditions: Charge the reactor with toluene (100 mL) as solvent and benzyl alcohol (10.8 g, 0.1 mol). Add oxalyl chloride (12.7 g, 0.1 mol) dropwise with continuous stirring at 0-5°C (ice-water bath). After complete addition, introduce cobalt naphthenate catalyst (0.15 g, 0.15 wt%) and slowly heat the mixture to 80°C with continuous stirring.

  • Oxidation Process: Bubble oxygen gas through the reaction mixture at a controlled rate of 5-10 mL/min while maintaining the temperature at 80±2°C. Monitor reaction progress by TLC (silica gel, hexane:ethyl acetate 4:1) or GC-MS. The typical reaction time is 4-6 hours, yielding approximately 75-82% of the target compound [3].

G Start Reaction Setup Step1 Charge reactor with toluene and benzyl alcohol Start->Step1 Step2 Cool to 0-5°C Add oxalyl chloride dropwise Step1->Step2 Step3 Add cobalt naphthenate catalyst Step2->Step3 Step4 Heat to 80°C with stirring Step3->Step4 Step5 Bubble oxygen gas (5-10 mL/min) Step4->Step5 Step6 Monitor by TLC/GC-MS (4-6 hours) Step5->Step6 End Reaction Complete 75-82% Yield Step6->End

Enzymatic Synthesis Alternative

For applications requiring milder reaction conditions or specific enantioselectivity, an enzymatic synthesis approach can be employed, adapting methodologies optimized for benzyl acetate production [4]. This green chemistry alternative utilizes immobilized lipase enzymes to catalyze the transesterification reaction under mild conditions:

  • Biocatalyst Selection: Use Novozym435 (immobilized lipase B from Candida antarctica) as the preferred biocatalyst, which demonstrates excellent activity and stability for ester synthesis reactions. The recommended enzyme loading is 50 mg per 50 mL reaction volume.

  • Reaction Conditions: Combine vinyl acetate (acyl donor) with benzyl alcohol in n-heptane solvent at a stirring rate of 300 rpm. Maintain the reaction temperature at 37°C and monitor progress through periodic sampling for GC analysis. The typical conversion efficiency reaches 85-92% within 6-8 hours under optimized conditions [4].

Table 2: Optimization Parameters for Enzymatic Synthesis

Parameter Optimal Condition Effect on Yield
Biocatalyst Novozym435 Highest conversion (92%)
Acyl Donor Vinyl acetate Prevents reverse reaction
Solvent n-Heptane Better enzyme stability
Stirring Rate 300 rpm Optimal mass transfer
Temperature 37°C Balance of activity and stability
Enzyme Loading 1 mg/mL Cost-effective performance

Purification and Analytical Characterization

Purification Protocol

The crude reaction mixture requires careful processing to isolate high-purity this compound suitable for medicinal chemistry applications. The following purification workflow has been optimized for maximum recovery and purity:

  • Workup Procedure: After reaction completion, cool the mixture to room temperature and transfer to a separatory funnel. Extract with saturated sodium bicarbonate solution (3 × 50 mL) to remove acidic impurities, followed by brine wash (1 × 50 mL) to facilitate phase separation. The organic layer is then dried over anhydrous magnesium sulfate and filtered.

  • Distillation: Remove the solvent under reduced pressure (rotary evaporator, 40°C water bath) and subject the residual oil to fractional distillation. Collect the fraction boiling at 115-118°C under 10 mmHg vacuum, which corresponds to pure this compound. Alternatively, for small quantities, flash column chromatography (silica gel, hexane:ethyl acetate gradient) can be employed with monitoring by TLC (Rf ≈ 0.4 in 7:3 hexane:ethyl acetate) [3] [1].

Analytical Characterization

Rigorous analytical characterization is essential to verify the identity and purity of the synthesized this compound. The following spectroscopic profile should be obtained:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.40-7.30 (m, 5H, ArH), 5.25 (s, 2H, CH₂), 4.05 (s, 2H, CH₂CO)

  • ¹³C NMR (100 MHz, CDCl₃): δ 192.1 (CHO), 166.5 (C=O), 135.2, 128.7, 128.5, 128.3 (Ar-C), 67.5 (CH₂), 52.1 (CH₂CO)

  • IR (neat, cm⁻¹): 2945 (w), 1745 (s, C=O ester), 1695 (s, C=O aldehyde), 1450 (m), 1355 (m), 1210 (s), 1050 (m), 985 (m), 745 (s), 695 (s)

  • GC-MS (EI): m/z 164 [M]⁺, 136 [M-CO]⁺, 108 [M-2CO]⁺, 91 [C₇H₇]⁺, 65 [C₅H₅]⁺

Safety and Storage Considerations

This compound requires careful handling due to its reactive functional groups and potential health effects. The compound has been classified with GHS warning statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1].

Storage stability is a critical consideration for maintaining compound integrity. This compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C with protection from light. Under these conditions, the compound typically maintains >95% purity for at least 6 months. For long-term storage (extended beyond 6 months), addition of radical inhibitors such as BHT (butylated hydroxytoluene, 0.1%) is recommended to prevent potential decomposition. Cold-chain transportation is advised for commercial quantities [1] [2].

Applications in Medicinal Chemistry

The unique α-ketoester motif in this compound makes it particularly valuable for several specialized applications in drug discovery and development:

  • Peptidomimetic Synthesis: The compound serves as an excellent electrophilic precursor for transition state analogs in protease inhibitor design, particularly for serine and cysteine proteases. The α-keto functionality can mimic the tetrahedral transition state in peptide bond hydrolysis, enabling the development of potent enzyme inhibitors.

  • Heterocycle Construction: this compound participates in multicomponent reactions to generate diverse heterocyclic scaffolds, including hydantoins, pyrazoles, and oxadiazoles with potential biological activity. The reactivity of both carbonyl groups allows sequential nucleophilic additions and cyclocondensations.

  • Protecting Group Strategy: The benzyl ester moiety can be selectively cleaved under neutral hydrogenolysis conditions, making it compatible with acid- and base-sensitive functionalities in complex molecule synthesis. This orthogonal deprotection strategy is particularly valuable in sequential deprotection approaches during multistep syntheses.

Table 3: Medicinal Chemistry Applications of this compound

Application Reaction Type Key Advantages
Protease Inhibitors Nucleophilic addition to α-keto group Transition state mimicry
Heterocyclic Synthesis Cyclocondensation Diverse scaffold generation
Natural Product Synthesis Fragment coupling Orthogonal deprotection
Bioconjugation Amine acylation Selective labeling
Prodrug Design Esterification Controlled release

G B2OA This compound App1 Protease Inhibitor Design Transition State Mimic B2OA->App1 α-keto group nucleophilic addition App2 Heterocyclic Scaffolds Pyrazoles, Hydantoins B2OA->App2 cyclocondensation with dinucleophiles App3 Natural Product Synthesis Orthogonal Deprotection B2OA->App3 benzyl group hydrogenolysis App4 Bioconjugation Reagents Selective Labeling B2OA->App4 amine acylation biocompatible App5 Prodrug Development Controlled Release B2OA->App5 esterase-sensitive moiety

Conclusion

This compound represents a versatile synthetic building block with significant utility in advanced medicinal chemistry applications. The comprehensive protocols outlined herein—covering synthetic approaches, purification methods, analytical characterization, and applications—provide researchers with practical guidance for implementing this compound in drug discovery campaigns. The unique reactivity profile of this α-ketoester, particularly its dual carbonyl functionality and orthogonal protecting group characteristics, enables creative synthetic strategies for accessing complex molecular architectures. When handled according to the specified safety guidelines and stored under recommended conditions, this compound serves as a valuable asset in the medicinal chemist's toolbox, especially for the design of enzyme inhibitors and heterocyclic bioactive compounds.

References

using benzyl 2-oxoacetate for antifungal agent synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Benzyl 2-oxoacetate

The table below summarizes the basic chemical information available for this compound.

Property Description
CAS No. 52709-42-9 [1]
Molecular Formula C9H8O3 [1]
Molecular Weight 164.16 g/mol [1]
SMILES Code O=C(OCC1=CC=CC=C1)C=O [1]
Purity/Specification Not specified [1]
Storage Inert atmosphere, 2-8°C [1]
Hazard Statements H302, H315, H319, H335 [1]

Research Context and Potential Pathways

While direct information on this compound is scarce, current research on novel antifungal agents can provide valuable context for your work.

  • Promising Antifungal Compounds: Recent studies have identified other chemical families as potent antifungals. For example, a 2019 study identified specific imidazole-based compounds with strong, broad-spectrum antifungal activity and excellent bioavailability, which lacked antibacterial activity, suggesting a specific action mechanism [2].
  • Novel Molecular Targets: Research highlights amino acid and protein biosynthesis pathways as competitive sources for new antifungal targets [3]. Enzymes involved in the biosynthesis of human-essential amino acids (e.g., l-lysine, l-methionine) are particularly attractive because these pathways are absent in human cells [3]. For instance, aspartate semialdehyde dehydrogenase (Hom2p) in the fungal aspartate family amino acid pathway is a potential target, with identified inhibitors showing effectiveness against several pathogenic fungi [3].

The following diagram outlines a general research and development workflow for a novel antifungal agent, which you can adapt for your work with this compound.

G Start Start: Compound of Interest (this compound) Synth Synthesis & Characterization Start->Synth Screen In Vitro Antifungal Screening Synth->Screen SAR Structure-Activity Relationship (SAR) Study Screen->SAR Mech Mechanism of Action Studies SAR->Mech ADME ADME-Tox Profiling Mech->ADME Lead Lead Optimization ADME->Lead End Preclinical & Clinical Development Lead->End

Experimental Protocol Templates

Based on general antifungal development research, here are templates for key experiments you may need to conduct.

Protocol 1: In Vitro Antifungal Activity Screening [2] [4]
  • Test Organisms: Use standard strains like Candida albicans, Saccharomyces cerevisiae, and Cryptococcus krusei [2].
  • Preparation of Test Solutions: Prepare stock solutions of this compound in a suitable solvent like DMSO. Further dilute in broth medium to achieve final testing concentrations (e.g., 500 μM) [2]. Include a positive control (e.g., Fluconazole) and a negative control (solvent only).
  • Broth Microdilution Method (for MIC determination): a. In a 96-well plate, prepare a series of two-fold dilutions of the compound in a broth medium [4]. b. Standardize the fungal inoculum to a specific density (e.g., 10^5–10^6 CFU/mL) and add to each well [4]. c. Incubate the plate at an appropriate temperature (e.g., 30-35°C) for 24-48 hours [2]. d. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that visually prevents growth [4].
  • Agar Diffusion Method (for zone of inhibition): a. Inoculate molten agar cooled to ~45°C with a standardized fungal suspension and pour into a Petri dish [4]. b. Once solidified, place a filter paper disk soaked with the test solution on the agar [4]. c. Allow for compound diffusion, then incubate the plate at 37°C for 24 hours [4]. d. Measure the zone of inhibition around the disk [4].
Protocol 2: Molecular Docking Studies [2]
  • Target Selection: Select a known fungal enzyme as a target. A relevant candidate is lanosterol 14α-demethylase, a common target for azole antifungals [2].
  • Protein Preparation: Obtain the 3D structure of the target protein from a protein data bank (e.g., PDB). Prepare the protein by removing water molecules and adding hydrogen atoms using molecular modeling software [2].
  • Ligand Preparation: Draw the 3D structure of this compound and optimize its geometry through energy minimization [2].
  • Docking Simulation: Perform the docking calculation to predict the binding pose and affinity (binding energy) of this compound within the active site of the target enzyme [2].
  • Analysis: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site [2].

Recommendations for Further Investigation

To advance your research on this compound, consider the following steps:

  • Broaden Literature Search: Explore synthetic organic chemistry databases and journals for detailed synthesis methods of this compound or its derivatives.
  • Conduct Preliminary Assays: Begin with the in vitro screening protocol provided to establish baseline antifungal activity against a panel of pathogenic fungi.
  • Focus on SAR: If initial activity is found, initiate a synthetic program to create analogs. Systematically modifying parts of the molecule can help identify which functional groups are critical for activity [2].
  • Prioritize ADME-Tox: Use computational tools early to predict absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties, which are crucial for assessing the drug-likeness of your compounds [2].

References

benzyl 2-oxoacetate protocol for benzimidazole synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Modern Methods for Benzimidazole Synthesis

Method Key Reagents & Conditions Reaction Time Reported Yield Key Advantages
Ultrasound-Assisted, Metal-Free [1] o-Phenylenediamine, Aldehydes, NaOH/I₂, RT, Ultrasound 4-7 minutes Up to 99% Rapid, metal-free, excellent yields, mild conditions, broad substrate scope
Er(OTf)₃ Catalyzed (Selective) [2] o-Phenylenediamine, Aldehydes, Er(OTf)₃, Solvent-free, 80°C 2 minutes Up to 91% Excellent selectivity for 1,2-disubstituted benzimidazoles, solvent-free, fast
Click Chemistry (Hybrid Compounds) [3] Propargyl-thiobenzimidazole, Aryl azides, CuSO₄, Sodium ascorbate, THF/H₂O Not specified Fair to good Ideal for creating complex molecular hybrids (e.g., with 1,2,3-triazole)

Experimental Workflow: Ultrasound-Assisted Synthesis

The diagram below illustrates the streamlined workflow for the one-pot, ultrasound-assisted synthesis of 2-substituted benzimidacles.

Start Start Reaction Setup A Mix in reaction vessel: o-Phenylenediamine Aromatic Aldehyde NaOH / I₂ oxidant system Start->A B Seal vessel and place in ultrasonic bath A->B C Apply ultrasonic irradiation at Room Temperature for 4-7 minutes B->C D Monitor reaction completion by TLC C->D E Work-up: Dilution, Filtration, and Purification D->E End Obtain 2-Substituted Benzimidazole E->End

Protocol Details [1]:

  • Reaction Setup: In a typical procedure, combine o-phenylenediamine (1.0 mmol), an aromatic aldehyde (1.0 mmol), and the NaOH/I₂ oxidant system in the specified solvent (further details on equivalents and solvent are available in the original source).
  • Key Step: The sealed reaction vessel is subjected to ultrasonic irradiation at room temperature.
  • Reaction Monitoring: The reaction is typically complete within 4-7 minutes, as monitored by TLC.
  • Work-up: Upon completion, the reaction mixture is diluted with cold water. The solid product is then filtered, washed thoroughly, and purified by recrystallization from an appropriate solvent to yield the pure 2-substituted benzimidazole.

Key Considerations for Protocol Design

When planning your synthesis, these points from the literature may be helpful:

  • Achieving Selectivity: The Er(OTf)₃ catalyst is highly effective for selectively producing 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes. Running the reaction without it often gives a mixture of products [2].
  • Green Chemistry Principles: Modern synthesis prioritizes methods that are metal-free, use green oxidants like I₂, and employ energy-efficient activation (e.g., ultrasound, microwave) [1] [2]. Solvent-free conditions or water as a solvent are also major advantages.
  • Hybrid Molecule Synthesis: For creating complex structures for drug discovery, the "click chemistry" approach using copper catalysis is a powerful tool to fuse a benzimidazole core with other pharmacophores like the 1,2,3-triazole ring [3].

References

Synthetic Methods for Benzyl Esters at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key methods for synthesizing benzyl esters, which can be applied to the synthesis of benzyl 2-oxoacetate using 2-oxoacetic acid as the starting material [1].

Method Key Reagents & Conditions Key Advantages Considerations for this compound
Fischer Esterification [2] Conc. H₂SO₄ (cat., 0.05 molar ratio), excess RCOOH, reflux (14 h) [2]. Simple setup, uses inexpensive reagents. Use minimal H₂SO₄ to avoid polymerization of benzyl alcohol or decomposition of the alpha-keto acid [2].
Enzymatic (Lipase) Transesterification [3] Novozym 435 (immob. lipase), Vinyl acetate (acyl donor), n-heptane, 50°C [3]. High selectivity, mild conditions, avoids strong acids. Ideal for protecting acid- or base-sensitive substrates like alpha-keto acids.
Benzyl Chloride Route [2] BnCl, Sodium salt of acid, Phase-Transfer Catalyst (PTC) [2]. Goes to completion, avoids equilibrium issues. Requires handling of lachrymatory BnCl; must generate sodium 2-oxoacetate.
Pd-Catalyzed C-H Acyloxylation [1] Pd catalyst, Toluene, O₂ (1 atm) [1]. Atom-economical, uses simple hydrocarbons. Palladium catalyst cost; potential sensitivity of alpha-keto acid to oxidants.
Oxidative Esterification (Metal-Free) [4] [EMIM]OAc (ionic liquid), O₂ (2 MPa), 110°C [4]. Metal-free, oxidant is O₂, ionic liquid is recyclable. High pressure/temperature; stability of alpha-keto acid under basic ionic liquid conditions.

Detailed Experimental Protocols

Protocol 1: Fischer Esterification with Acid Sensitivity Modifications

This protocol is adapted from a lab-scale synthesis of benzyl acetate, with critical modifications for handling the sensitive this compound [2].

  • Reagents:
    • 2-Oxoacetic acid (1.0 equiv)
    • Benzyl alcohol (1.0 equiv, or a slight excess if the acid is valuable)
    • Concentrated sulfuric acid (Catalyst, 0.05 molar ratio relative to alcohol)
    • Toluene (anhydrous, as solvent)
  • Procedure:
    • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-oxoacetic acid and benzyl alcohol in anhydrous toluene.
    • Carefully add the concentrated sulfuric acid catalyst dropwise with stirring. Using the recommended low molar ratio is critical to minimize decomposition [2].
    • Reflux the reaction mixture with stirring for the time determined by TLC or LC-MS monitoring (e.g., 8-14 hours). The mixture may develop a yellow-orange color [2].
    • After cooling, transfer the mixture to a separatory funnel and wash with water (to remove most acid), followed by saturated sodium bicarbonate solution (Caution: vigorous CO₂ evolution)
    • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
    • Concentrate under reduced pressure. Purify the crude this compound by distillation or flash chromatography.
Protocol 2: Enzymatic Transesterification

This green chemistry approach uses a commercially available immobilized lipase, ideal for acid-sensitive substrates [3].

  • Reagents:
    • 2-Oxoacetic acid (or its vinyl ester if available)
    • Benzyl alcohol
    • Vinyl acetate (Acyl donor, 1:5 molar ratio relative to acid)
    • Novozym 435 (Immobilized Candida antarctica lipase B, 1-5% w/v of total reactants)
    • n-Heptane (anhydrous)
  • Procedure [3]:
    • Add benzyl alcohol, 2-oxoacetic acid, vinyl acetate, and n-heptane to a sealed reaction vessel.
    • Add the Novozym 435 biocatalyst.
    • Incubate the mixture at 50°C with shaking at 300 rpm. Monitor reaction progress.
    • Upon completion, filter the reaction mixture to recover the expensive enzyme for reuse.
    • Concentrate the filtrate under reduced pressure. Purify the product by distillation or chromatography.

Workflow and Pathway Visualization

The following diagram illustrates the decision-making pathway for selecting the optimal synthetic method based on your project's requirements.

Key Recommendations for this compound

  • Prioritize Mild Conditions: The 2-oxoacetate group is reactive and can be prone to decomposition. The enzymatic transesterification method is highly recommended as a first approach due to its mild, neutral conditions [3].
  • Minimize Acid Exposure: If using the Fischer method, strictly adhere to the low (0.05 molar ratio) sulfuric acid catalyst concentration to prevent side reactions [2].
  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely, as standard reflux times may not be optimal for this specific ester.

References

Application Note: Green One-Pot Synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidines

Author: Smolecule Technical Support Team. Date: February 2026

This protocol describes an optimized, environmentally benign method for the synthesis of 2-oxo-dihydropyrimidines via the Biginelli reaction, using methyl arenes (a benzyl derivative) and in situ generated urea [1].

Experimental Workflow

The diagram below illustrates the streamlined, one-pot experimental workflow for this synthesis.

G start Start Reaction Setup step1 Combine Reactants: - Methyl Arenes - Urea Source - Lactic Acid Catalyst start->step1 step2 Set Conditions: - Solvent-Free - Aerobic Atmosphere - Mild Heating step1->step2 step3 Monitor Reaction (Shorter Time) step2->step3 step4 Isolate Product: - Cool Reaction Mixture - Purify step3->step4 step5 Final Product: 2-Oxo-1,2,3,4-tetrahydropyrimidine step4->step5

Detailed Methodology
  • Reaction Setup: In a round-bottom flask, combine methyl arene (1.0 equiv), the urea source (for in situ urea generation), and eco-friendly lactic acid (20 mol %) as a green catalyst [1].
  • Reaction Execution: Heat the mixture under aerobic conditions at a mild temperature (specific temperature was not explicitly stated in the search results, but the method emphasizes mild conditions). Conduct the reaction under solvent-free conditions to minimize waste [1].
  • Reaction Monitoring: Monitor the reaction by TLC. The protocol notes a shorter reaction time is sufficient for completion under these optimized conditions [1].
  • Isolation and Purification: After completion, cool the reaction mixture. The product can be isolated with a high yield through simple procedures like washing and recrystallization, even without chromatographic separation [1].
Key Features and Optimization Parameters

The table below summarizes the key advantages and optimized parameters of this green synthesis method.

Feature Optimization & Benefit
Catalyst Lactic acid; invaluable, bio-based, low-cost, and environmentally benign [1].
Conditions Solvent-free & aerobic; reduces environmental impact, lowers cost, and improves safety [1].
Reaction Time Shorter duration; increases efficiency and throughput [1].
Product Isolation Easy & chromatography-free; high yield achieved through simple purification, ideal for scale-up [1].
Functional Group Tolerance Broad tolerance for distinct functional groups; allows for diverse product synthesis [1].

Key Considerations for Protocol Adaptation

  • Green Chemistry Advantages: This method aligns with green chemistry principles by using a bio-derived catalyst, eliminating solvents, and providing high atom economy [1].
  • Potential Limitations: The scope and specific reaction conditions like temperature and precise yields are detailed in the original research article [1]. You may need to optimize further for your specific methyl arene substrate.

References

benzyl 2-oxoacetate purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Benzyl 2-Oxoacetate: Key Information

The table below summarizes the available data for this compound hydrate, which can serve as a reference for your experiments.

Property Description
IUPAC Name This compound hydrate [1]
Physical Form Pale-yellow to Yellow-brown Liquid [1]
Purity 95% [1]
Storage Temperature -20°C [1]
Signal Word Warning [1]

A General Purification Workflow

While specific methods for this compound are not detailed in the search results, the following workflow outlines common steps for purifying an organic compound. You can adapt this framework by filling in the specifics for your material.

Start Crude Product A Liquid-Liquid Extraction Start->A B Drying (e.g., MgSO₄, Na₂SO₄) A->B C Filtration B->C D Solvent Removal C->D E Purification Technique D->E F1 Distillation E->F1 Choice F2 Column Chromatography E->F2 Choice F3 Recrystallization E->F3 Choice G Pure Compound F1->G F2->G F3->G

FAQs and Troubleshooting Guide

Here are some common challenges and solutions, generalized for organic compound purification.

Question/Issue Possible Cause & Solution

| Low Product Purity | Cause: Incomplete reaction or side products. Solution: Optimize reaction conditions (temperature, catalyst). Consider a different purification technique (e.g., switch from distillation to chromatography) [2]. | | Low Yield After Chromatography | Cause: Poor adsorption to the stationary phase or degradation. Solution: Fine-tune the mobile phase (solvent ratio). Avoid overly acidic or basic conditions if the compound is labile. Ensure the sample is fully dissolved and free of particulates. | | Compound Decomposition | Cause: Instability at room temperature or in solution. Solution: The supplier recommends storage at -20°C [1]. Perform all purification steps quickly and at lower temperatures if possible. |

Seeking Further Information

To find more specific purification details, you could try these approaches:

  • Search Patent Databases: Patents often contain detailed, practical procedures for synthesizing and purifying specific compounds.
  • Consult Specialized Resources: Databases like Reaxys or SciFinder are designed for chemical information and may have more detailed protocols.
  • Adapt from Analogues: Look for purification methods for similar compounds, such as other benzyl esters or alpha-keto acids, and adapt those conditions.

References

benzyl 2-oxoacetate stability and storage

Author: Smolecule Technical Support Team. Date: February 2026

Known Stability & Storage Data

The most direct information comes from a supplier's specification sheet, which provides basic storage guidelines [1].

Property Specification
Recommended Storage Inert atmosphere, 2-8°C (cold-chain) [1]
CAS No. 52709-42-9 [1]
Molecular Formula C₉H₈O₃ [1]
Synonyms Benzyl glyoxylate [2]

Stability Considerations & Handling Guidance

Benzyl 2-oxoacetate contains both a glyoxylate group (2-oxo) and a benzyl ester. The glyoxylate group is highly reactive and susceptible to oxidation and nucleophilic attack, while the benzyl ester can be sensitive to hydrolysis and strong bases [3] [4].

For troubleshooting experimental issues, consider the following common problems and solutions:

Problem Potential Causes & Solutions
Formation of Precipitates or Polymers The glyoxylate group can undergo self-condensation or polymerization. Solution: Use high-purity material, avoid prolonged exposure to room temperature, and use fresh solvent for each experiment.
Unexpected Degradation in Reactions May be sensitive to hydrolysis or oxidation. Solution: Ensure anhydrous reaction conditions, use an inert atmosphere (e.g., nitrogen or argon glove box), and add appropriate antioxidants.
Low Purity or Yield Degradation during storage or handling. Solution: Confirm storage compliance, briefly bring to room temperature in a desiccator before opening, and avoid repeated freeze-thaw cycles by storing in small, single-use aliquots.

Recommended Experimental Protocols

Stability Monitoring Protocol (General Guidance)

You can adapt this general High-Performance Liquid Chromatography (HPLC) protocol to monitor the stability of this compound in your solutions over time.

  • Sample Preparation: Dissolve this compound in your required solvent (e.g., acetonitrile, methanol) at a typical working concentration.
  • Storage Conditions: Divide the solution into aliquots. Store them under different stress conditions relevant to your experiment (e.g., -20°C, 4°C, room temperature, with/without light protection).
  • Analysis Time Points: Analyze the samples immediately after preparation (T=0) and at regular intervals (e.g., 6, 24, 48 hours).
  • HPLC Analysis:
    • Column: Reverse-phase C18 column (e.g., Synergi 4µ Fusion-RP 80A, 150x4.6 mm) [5].
    • Detection: UV-Vis or Mass Spectrometry (MS).
    • Method: Use a gradient method with water and acetonitrile as mobile phases. Monitor for the appearance of new peaks (degradants) and the decrease of the main this compound peak.
Handling Workflow for a Standard Experiment

The diagram below outlines a recommended workflow to minimize degradation during a typical experiment.

Start Start Experiment Retrieve Retrieve Vial from 2-8°C Start->Retrieve Warm Allow to warm in a desiccator Retrieve->Warm Prepare Prepare solution in anhydrous solvent Warm->Prepare Use Use solution immediately Prepare->Use Dispose Dispose of leftover solution Use->Dispose End End Dispose->End

Key Takeaways for Researchers

  • Strict Cold Storage is Critical: Always store this compound under recommended cold conditions (2-8°C) in an inert atmosphere [1].
  • Minimize Exposure: The compound is likely unstable at room temperature. Limit its exposure by working quickly and using cold, anhydrous solvents.
  • Validate for Your System: The stability can vary significantly depending on the solvent, pH, and presence of other reagents. Always conduct preliminary stability tests under your specific experimental conditions.

References

General Optimization Strategies for Benzylation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common issues and solutions based on general benzylation chemistry, which you can adapt and test for your specific reaction.

Problem Area Common Issues Potential Solutions & Optimization Strategies

| Reaction Conditions | • Incomplete conversion • Side reactions | • Use anhydrous solvents (DMF, THF) under inert atmosphere (Ar, N₂) [1] • Optimize stoichiometry (e.g., 1.5-2.0 equiv. of alkylating agent) [1] • Use catalysts (e.g., NaI, tetra-n-butylammonium iodide) to accelerate reaction [1] • Monitor reaction progress with TLC [1] | | Activation of hydroxyl group | • Poor leaving group ability of -OH | • Use strong base (e.g., NaH, 2.0 equiv.) for deprotonation to form a more reactive alkoxide [1] • For base-sensitive compounds, use alternative reagents: Benzyl trichloroacetimidate (acidic conditions) or 2-Benzyloxy-1-methylpyridinium triflate (neutral conditions) [1] [2] | | Work-up & Purification | • Low yield due to product loss • Impure final product | • Quench excess base/reagents at 0°C (e.g., with excess triethylamine) [1] • Perform multiple extractions with ethyl acetate [1] • Wash organic layer with brine and dry over Na₂SO₄ or MgSO₄ [1] • Purify final product using silica gel column chromatography [1] |

Key Experimental Protocols

Here are detailed protocols for two common benzylation methods you can use as a starting point for your optimization.

Williamson Ether Synthesis Protocol

This is a standard base-catalyzed method [1].

  • Dissolve the starting material (1.0 equiv.) in dry DMF (5–10 mL/mmol) under an argon atmosphere.
  • Add sodium hydride (NaH, 2.0 equiv.) and benzyl bromide (BnBr, 1.5–2.0 equiv.) to the solution at 0°C.
  • Stir the reaction mixture, allowing it to warm to room temperature gradually. Monitor consumption of the starting material by TLC.
  • Quench the reaction by adding an excess of triethylamine at 0°C.
  • Work-up: Dilute the mixture with ethyl acetate and wash with water. Perform the aqueous extraction twice more with ethyl acetate.
  • Combine the organic layers, wash with brine, and dry over an anhydrous salt like Na₂SO₄.
  • Filter and concentrate the solution under reduced pressure.
  • Purify the crude residue by silica gel column chromatography to isolate the product.
Alternative Reagent for Acid or Neutral Conditions

For substrates sensitive to strong bases, you can use 2-Benzyloxy-1-methylpyridinium triflate [1] [2]. This stable, neutral salt converts alcohols into benzyl ethers upon warming, often in very good yields, and provides a different pathway that may avoid your specific yield issues.

Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and addressing low reaction yields.

troubleshooting_workflow Start Low Yield of Benzyl 2-oxoacetate A Check Starting Material & Reagents Start->A B Verify Reaction Conditions A->B E1 • Purity of 2-oxoacetic acid? • Freshness of benzyl alcohol? • Anhydrous solvents? A->E1 C Analyze Work-up & Purification B->C E2 • Base strength sufficient? • Optimal temperature? • Reaction time too long/short? • Use catalyst (e.g., NaI)? B->E2 D Consider Alternative Methods C->D E3 • Quenching technique? • Efficient extraction? • Proper column chromatography? C->E3 E4 • Try acidic conditions (Benzyl trichloroacetimidate) • Try neutral conditions (Benzyloxy pyridinium salt) D->E4

Suggested Next Steps for Your Research

  • Refine Your Search: To find more specific information, try searching for the synthesis of compounds with similar structures, such as "benzyl glyoxylate" or "alkyl 2-oxoacetates".
  • Explore Reaction Databases: Consult specialized chemical reaction databases, which may contain specific examples and conditions for synthesizing this compound.
  • Analyze the 2-Oxoacetate Group: The high reactivity of the alpha-keto acid group might be a key factor. Consider its stability under your reaction conditions and whether it requires specific protection or modified coupling strategies.

References

Solubility Profile of Benzyl 2-oxoacetate

Author: Smolecule Technical Support Team. Date: February 2026

Property Value / Description Source / Context
CAS Number 52709-42-9 [1]
Molecular Formula C₉H₈O₃ [1]
Molecular Weight 164.16 g/mol [1]
Purity >98% Available from commercial suppliers [1].
Analog Data Benzyl acetate has low water solubility (~1605 mg/L at 20°C). This suggests benzyl 2-oxoacetate may also be poorly soluble in water. [2]

Experimental Protocols for Solubility Management

Since direct data is unavailable, these protocols can help you determine and overcome solubility challenges in the lab.

Protocol 1: Determining Solubility Empirically

This standard method helps you establish a baseline solubility profile for your batch of this compound.

  • Preparation: Weigh out 1-2 mg of this compound into several small glass vials.
  • Solvent Addition: Add incremental volumes (e.g., 10 µL, 50 µL, 100 µL) of different solvents to separate vials. Test a range of solvents, including:
    • Polar Protic: Water, Methanol
    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone
    • Non-Polar: Dichloromethane (DCM), Chloroform
  • Agitation: Vortex or sonicate each vial for 30-60 seconds.
  • Visual Inspection: Observe whether the compound dissolves completely, partially, or not at all at each volume. The solvent in which the compound dissolves at the lowest volume is your best solvent.
  • Documentation: Record the solvent and the minimum volume required for complete dissolution to calculate an approximate solubility (e.g., mg/mL).
Protocol 2: Preparing Stock Solutions for Bio-assays

For cell-based assays, you often need a concentrated stock solution in a solvent that is miscible with aqueous buffers.

  • Select a Solvent: Based on Protocol 1, DMSO is typically the first choice for poorly water-soluble compounds due to its high solvating power and miscibility with water.
  • Dissolution: Prepare a concentrated stock solution (e.g., 50-100 mM) in anhydrous DMSO. The high concentration minimizes the final percentage of DMSO in your assay (typically <1% v/v is tolerated by cells).
  • Dilution: Gently add the stock solution to your aqueous assay buffer (e.g., PBS) while vortexing to ensure proper mixing and prevent rapid precipitation.

The workflow below summarizes the decision-making process for these protocols.

Start Start: New Batch of This compound P1 Protocol 1: Empirical Solubility Test Start->P1 Decision Solubility in DMSO or DMF confirmed? P1->Decision P2 Protocol 2: Stock Solution Prep Use Use stock solution for assay dilution P2->Use Decision->P1 No, try other solvents Decision->P2 Yes Store Store stock solution at -20°C Use->Store

Frequently Asked Questions

Q1: The compound precipitates when I dilute my DMSO stock into the aqueous buffer. What can I do? This is a common issue. You can try:

  • Slower Dilution: Add the stock solution to the buffer more slowly while vigorously vortexing.
  • Buffer Additives: Include low concentrations of a non-ionic detergent (e.g., 0.01% Tween-80) or an organic co-solvent like ethanol (<5%) in your buffer to improve stability.
  • Sonication: Briefly sonicate the mixture after dilution to re-dissolve any precipitate.

Q2: Are there any safety concerns I should be aware of? While specific toxicity data for this compound is not provided, you should treat it with caution. Related compounds like benzyl acetate show acute oral toxicity (LD50 ~2-4 g/kg in rats) [2]. Always:

  • Consult the Safety Data Sheet (SDS) from your supplier.
  • Wear appropriate personal protective equipment (PPE) including gloves and safety glasses.
  • Work in a well-ventilated area or a fume hood.

Q3: I cannot get it to dissolve in any solvent I've tried. What now?

  • Verify Compound Identity: Check the compound's purity and structure using analytical techniques (NMR, LC-MS) to ensure it has not degraded.
  • Try Solvent Mixtures: Sometimes a mixture of a good solvent (e.g., DCM) with a poor one (e.g., hexane) can be used for crystallization, while a water-miscible solvent (DMSO) mixed with buffer can work for assays.
  • Chemical Modification: For long-term projects, consider synthesizing a more soluble derivative, such as a salt form, if the molecule has ionizable groups.

References

Troubleshooting Guide: Benzyl Ester Hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses frequent problems encountered during the hydrolysis of benzyl esters, drawing parallels from established chemical and enzymatic hydrolysis methods.

Problem Possible Causes Suggested Solutions
Incomplete Hydrolysis Inefficient catalyst [1]; Sub-optimal temperature/duration [1]; Insufficient mixing [2] Optimize catalyst type/loading [1]; Increase temperature/reaction time [1]; Ensure adequate stirring (e.g., 300 rpm) [2]
Product Degradation Overly harsh conditions (e.g., strong acid/base, excessive heat) [1] Switch to milder catalysts (e.g., solid acids, enzymes) [1] [2]; Lower reaction temperature [1]
Low Product Purity / Unwanted By-products Impure starting material; Side reactions [1] Use purified reagents; Implement optimized workup (separation, washing, drying) [1]
Emulsion Formation During Workup Surfactant-like properties of reaction mixture Manage an Emulsion: Techniques include low-speed stirring, filtration, or use of brine solution [3].
Low/Inconsistent Yield Sub-optimal reaction conditions is a primary cause [4] Employ Systematic Optimization: Replace One-Factor-at-a-Time (OFAT) with Design of Experiments (DoE) [4].

Experimental Protocols for Optimization

Here are detailed methodologies for key approaches mentioned in the troubleshooting guide.

Chemical Hydrolysis Using a Solid Acid Catalyst

This protocol is adapted from a patent on benzyl acetate synthesis (running the reaction in reverse) and highlights the use of a heterogeneous catalyst for easier separation [1].

  • Catalyst Preparation: The catalyst is potassium fluoride loaded on an alumina support. A typical loading is 20 wt%. The catalyst is activated by drying in an oven prior to use [1].
  • Reaction Setup: Charge the reactor with benzyl ester and water. A molar ratio of 1:4 (ester to water) can be used. Add the prepared solid acid catalyst (e.g., 5 wt% relative to the ester) [1].
  • Reaction Execution: Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion [1].
  • Workup and Purification: After the reaction, cool the mixture. Separate the solid catalyst by filtration. The aqueous layer containing the product acid may be washed with an organic solvent like ethyl acetate to remove non-polar impurities. The product can then be isolated by acid precipitation and/or extraction, followed by drying [1].
Enzymatic Hydrolysis

This method uses lipases in aqueous solution, offering a mild and selective alternative to chemical hydrolysis [2].

  • Biocatalyst Selection: Use a commercial immobilized lipase such as Novozym435 (lipase B from Candida antarctica) [2].
  • Reaction Setup: Prepare a buffer system suitable for the enzyme (e.g., phosphate buffer, pH 7.0-8.0). Add the benzyl ester substrate and the immobilized enzyme (e.g., 50 mg of enzyme per 50 mL reaction volume) [2].
  • Reaction Execution: Incubate the mixture with shaking (e.g., 300 rpm) at the enzyme's optimum temperature (e.g., 30-37°C). Monitor reaction progress [2].
  • Workup and Purification: Terminate the reaction by filtering off the immobilized enzyme, which can be reused. Extract the product (2-oxoacetic acid) from the aqueous solution and purify as needed [2].
Systematic Optimization Using Design of Experiments (DoE)

This statistical approach is far more efficient than One-Factor-at-a-Time (OFAT) for finding optimal conditions [4].

  • Define Objective: Clearly state the goal (e.g., maximize yield, minimize by-products).
  • Identify Factors and Ranges: Select key variables to study (e.g., temperature, time, catalyst loading, solvent/water ratio) and define a realistic range for each (e.g., temperature from 50°C to 100°C).
  • Choose Experimental Design: Use software (e.g., JMP, Modde) to generate an experimental plan, such as a Face-Centered Central Composite Design, which efficiently explores the multi-dimensional parameter space [4].
  • Execute and Analyze: Run the predefined experiments in a randomized order. Input the results (e.g., yield) into the software to build a mathematical model and identify optimal factor settings and their interactions [4].

The workflow for this systematic approach can be visualized as follows:

start Define Objective & Factors plan Generate Experimental Plan (DoE) start->plan execute Execute Experiments plan->execute analyze Analyze Results & Build Model execute->analyze optimize Identify Optimal Conditions analyze->optimize verify Verify Prediction optimize->verify

Frequently Asked Questions (FAQs)

Q: What are the key advantages of using enzymatic hydrolysis over traditional chemical methods? A: Enzymatic hydrolysis operates under mild conditions (neutral pH, lower temperatures), which minimizes product degradation and unwanted side reactions. It also offers high selectivity, does not require corrosive acids or bases, and immobilized enzymes can be easily separated and reused, simplifying downstream processing [2].

Q: My reaction seems to stall before completion. How can I drive it to full conversion? A: First, ensure the reaction is being monitored with a precise analytical method like HPLC. You can try increasing the reaction time or temperature within the stability limits of your product. Consider increasing catalyst loading or using a more efficient catalyst system. For equilibrium-limited reactions, removing one of the products (e.g., the alcohol) as it forms can help drive the reaction forward.

Q: Why should I use DoE instead of the simpler OFAT method? A: While OFAT is intuitive, it is inefficient and often misses the true optimum because it cannot account for interactions between factors (e.g., how the ideal temperature might change with different catalyst loadings). DoE systematically explores the entire parameter space with fewer experiments, revealing these complex interactions and leading to a more robust and optimized process [4].

References

benzyl 2-oxoacetate reaction side products

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Benzyl 2-oxoacetate

The table below summarizes the basic identification and handling information for this compound.

Property Description
CAS Number 52709-42-9 [1] [2]
Molecular Formula C₉H₈O₃ [2]
SMILES O=C(OCC₁=CC=CC=C₁)C=O [2]
Molecular Weight 164.16 g/mol [2]
Storage Inert atmosphere, 2-8°C (Cold-chain required) [2]
Purity/Specification Not specified in search results

Potential Reactivity & Side Reactions

The specific side products of this compound are not detailed in the search results. However, its molecular structure contains two highly reactive sites that can guide your troubleshooting. The diagram below illustrates the potential reactivity and degradation pathways you may encounter.

G compound This compound site1 Reactive Site 1: Benzylic Position compound->site1 site2 Reactive Site 2: α-Keto Ester Moiety compound->site2 risk1 Potential Side Reactions: Oxidation site1->risk1 risk2 Potential Side Reactions: Nucleophilic Attack Hydrolysis Brook Rearrangement site2->risk2

Reactive Site 1: The Benzylic Position

The benzyl group (C₆H₅CH₂-) has a carbon atom adjacent to the ring that is particularly reactive [3].

  • Potential Side Reaction: Oxidation. The benzylic carbon can be oxidized, especially by strong oxidizing agents like hot KMnO₄ or H₂CrO₄, which could cleave the group to form benzoic acid and other fragments [3].
  • Troubleshooting Tip: If your reaction involves oxidizing conditions, monitor for the formation of aromatic carboxylic acids as side products.
Reactive Site 2: The α-Keto Ester Moiety

The 2-oxoacetate (α-keto ester) group is a key functional group that combines the reactivity of both a ketone and an ester [4].

  • Nucleophilic Attack: The carbonyl carbons are prime targets for nucleophiles. Competing reactions with nucleophiles in your mixture could lead to a variety of adducts or reduction products [4].
  • Hydrolysis: The ester group can be hydrolyzed, especially under acidic or basic conditions, leading back to the parent glyoxylic acid and benzyl alcohol [5].
  • Brook Rearrangement: As an acylsilane analog, this class of compounds can be prone to Brook-type rearrangements, where the silyl group migrates to the oxygen atom [4]. While one study successfully suppressed this [4], it remains a potential side reaction to be aware of.

Troubleshooting Guide & FAQs

Question/Symptom Potential Cause Suggested Action
Unexpected low yield or new spots on TLC. Decomposition due to instability; competing side reactions at the keto or ester group. Ensure strict cold-chain storage [2]; run reaction under inert atmosphere [2]; check for moisture.
Formation of acidic byproducts (e.g., benzoic acid). Oxidation of the benzylic position [3]. Check for inadvertent exposure to oxidizers; use anhydrous, peroxide-free solvents.
The reaction is highly reactive with low selectivity. Strong background reaction; the keto group is a highly reactive electrophile [4]. Try lower reaction temperatures; use catalytic systems to control selectivity [4].
The product is unstable upon isolation. Susceptibility to hydrolysis or thermal degradation. Avoid aqueous work-up if possible; use mild purification techniques (e.g., low-temperature chromatography).

Experimental Protocol Considerations

  • Solvent Selection is Critical: The reaction of similar compounds can proceed well in dichloromethane (DCM) but fail in ethers like Et₂O or give no enantiocontrol in acetonitrile (CH₃CN) [4]. Screen solvents carefully.
  • Control Background Reactions: For highly reactive compounds like silyl glyoxylates, significant non-catalyzed (background) reactions can occur, reducing the efficacy of a chiral catalyst [4]. Always run a no-catalyst control experiment.
  • Avoid Protonic Additives: The use of proton sources can promote racemic background reactions through hydrogen-bonding catalysis, lowering enantiomeric excess [4].

References

scaling up benzyl 2-oxoacetate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Analytical Data

The synthesis of benzyl 2-oxoacetate derivatives can be achieved via a "click chemistry" one-pot, three-component reaction. The following table summarizes the synthesis and characterization data for two closely related compounds from a published study [1]:

Property Methyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (1) Ethyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (2)
Synthesis Yield >91% >91%
¹H NMR (δ, ppm) 4.93 (s, 2H, CH₂), 3.83 (s, 3H, OCH₃) 4.93 (s, 2H, CH₂), 4.28 (q, 2H, OCH₂), 1.28 (t, 3H, CH₃)
¹³C NMR (δ, ppm) 52.7 (OCH₃), 161.5 (C=O ester), 158.1 (C=O ketone) 61.9 (OCH₂), 14.5 (CH₃), 161.7 (C=O ester), 158.2 (C=O ketone)
FT-IR (cm⁻¹) 1742 (C=O ester), 1676 (C=O ketone) 1743 (C=O ester), 1676 (C=O ketone)
Crystal Structure Stabilized by intermolecular hydrogen bonding (H7⋯O1) Stabilized by intermolecular hydrogen bonding (O3–H9)

Scale-Up Considerations and Troubleshooting

Scaling up a laboratory synthesis requires careful planning to maintain safety, efficiency, and product quality. Here is a guide to key considerations and potential solutions to common problems.

Lab-Scale Synthesis Lab-Scale Synthesis Scale-Up Planning Scale-Up Planning Lab-Scale Synthesis->Scale-Up Planning Process Optimization Process Optimization Scale-Up Planning->Process Optimization Reaction Kinetics & Heat Transfer Reaction Kinetics & Heat Transfer Scale-Up Planning->Reaction Kinetics & Heat Transfer Mass Transfer & Mixing Mass Transfer & Mixing Scale-Up Planning->Mass Transfer & Mixing Purification & Workup Purification & Workup Scale-Up Planning->Purification & Workup Pilot-Scale Production Pilot-Scale Production Process Optimization->Pilot-Scale Production Catalyst & Reagent Selection Catalyst & Reagent Selection Process Optimization->Catalyst & Reagent Selection Solvent & Green Chemistry Solvent & Green Chemistry Process Optimization->Solvent & Green Chemistry By-product & Impurity Control By-product & Impurity Control Process Optimization->By-product & Impurity Control

Frequently Asked Questions & Troubleshooting
  • Q1: How can we improve the environmental footprint and cost-efficiency during scale-up?

    • A: Consider solvent-free conditions if feasible, as used in the synthesis of other heterocycles [2]. Alternatively, use safer solvents like n-heptane (as optimized for benzyl acetate synthesis) instead of more hazardous options [3]. Evaluate reagent efficiency; for example, vinyl acetate can be a superior acyl donor compared to ethyl or isopropyl acetate in transesterification reactions due to better reaction kinetics, which can reduce required catalyst loading and reaction time [3].
  • Q2: What are common bottlenecks in scaling up chemical processes, and how can they be addressed?

    • A:
      • Heat Transfer: Exothermic reactions become more dangerous at larger scales. Ensure your reactor has adequate cooling capacity and implement controlled reagent addition strategies.
      • Mixing Efficiency: Mass and heat transfer can become limited. Optimize agitator type and stirring rate (e.g., 300 rpm was optimal in one benzyl acetate synthesis) [3].
      • Purification: Simple lab techniques like column chromatography are impractical on a large scale. Develop a process that uses distillation, crystallization, or extraction. For instance, a patent for benzyl alcohol production details complex distillation processes for purification and recycling of materials [4].
  • Q3: Our yield drops at a larger scale, or we see new impurities. What could be the cause?

    • A:
      • Verify Reaction Parameters: Ensure temperature, pH, and mixing are consistent and well-controlled across the larger volume.
      • Catalyst Performance: Check if the catalyst is being fully utilized or if it deactivates due to shear forces or impurities. Using immobilized enzymes or catalysts (e.g., Novozym 435) can aid in recovery and reuse, improving process economics [3].
      • Intermediate Degradation: If your synthesis involves unstable intermediates (e.g., acid azides or isocyanates during Curtius rearrangements) [5], prolonged processing times at scale can lead to their decomposition. Minimize hold times and strictly control temperature during these sensitive steps.

Experimental Protocol: Model Synthesis

The following is an adapted methodology for synthesizing a this compound derivative based on the literature [1].

Synthesis of Ethyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (2)

  • Reagents:
    • Benzyl azide, phenylacetylene, ethyl 2-chloro-2-oxoacetate.
    • Solvent: tert-Butanol (or a solvent selected during process optimization).
    • Catalyst: Copper(I) iodide (CuI).
    • Base: Triethylamine.
  • Procedure:
    • In a suitable reactor, add benzyl azide (1.0 equiv), phenylacetylene (1.0 equiv), and tert-butanol.
    • Flush the reaction mixture with an inert gas like nitrogen or argon.
    • Add triethylamine (1.2 equiv) and copper(I) iodide (0.1 equiv) to the mixture.
    • Stir the reaction mixture at room temperature and monitor by TLC until the azide is consumed.
    • Add ethyl 2-chloro-2-oxoacetate (1.1 equiv) to the reaction vessel. Heat the mixture to 50-60°C and stir until the reaction is complete, as determined by TLC.
    • After completion, cool the mixture and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
    • Purify the crude product using recrystallization from a suitable solvent like ethanol to obtain the pure triazole derivative as a solid.
  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, with data matching that reported in the table above [1].

Key Recommendations for Scaling Up

For scaling up specialized pharmaceutical compounds, partnering with a Contract Development and Manufacturing Organization (CDMO) can be highly beneficial. CDMOs offer expertise in [6]:

  • Process Development & Scale-up: Translating lab procedures to pilot and commercial scale.
  • CGMP Manufacturing: Producing materials under strict quality standards for clinical trials.
  • Formulation & Purification: Developing robust dosage forms and purification processes.
  • Regulatory Support: Providing guidance on compliance for investigational new drug applications.

References

benzyl 2-oxoacetate chromatographic purification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common purification challenges:

  • FAQ 1: How can I improve the separation of benzyl 2-oxoacetate from closely related impurities? If a single column does not provide sufficient resolution, consider Serial Column Coupling (SCC). This technique combines two columns with different stationary-phase chemistries (e.g., a C18 column serially coupled with a phenyl-hexyl or cyano column) to fine-tune selectivity. This creates a new combined selectivity that can separate critical peak pairs a single column cannot resolve [1].

  • FAQ 2: My target compound has weak UV absorption. How can I enhance detection for trace impurities? For trace analysis, a derivatization approach can be highly effective. Using a derivatization reagent like 1-(4-Nitrophenyl)piperazine (4-NPP) can cause a red shift in the UV maximum of the derivative to a longer wavelength (e.g., ~392 nm). This minimizes interference from the main drug substance and related impurities, which typically have weak absorption in that region, thereby improving detection specificity and sensitivity [2].

  • FAQ 3: What is a key factor to consider when using serially coupled columns in a gradient method? Unlike isocratic methods, the order of the columns is critical in gradient elution. A general best practice is to place the less retentive column first, followed by the more retentive one. If the more retentive column is placed first, the compounds will reach the second column in a much stronger mobile phase, potentially eliminating any retention on the second column and defeating the purpose of coupling [1].

Troubleshooting Guide

The following table outlines common issues and evidence-based solutions derived from recent scientific literature.

Problem Possible Cause Solution / Recommended Action
Poor separation from complex mixtures Single column chemistry lacks sufficient selectivity for all components. Use Serially Coupled Columns (SCC) with different chemistries (e.g., C18 + Biphenyl) to maximize selectivity differences [1].
Low detection sensitivity for trace impurities Matrix interference from the main drug substance or low native UV absorbance. Employ a derivatization protocol with a reagent like 4-NPP to shift detection to a less interfering wavelength (e.g., 392 nm) [2].
Insufficient resolution of critical peak pairs Method conditions are not fully optimized for the specific column setup. For SCC, use interpretive software and algorithms to model and optimize the combination of column type, length, order, and gradient conditions [1].
Low reaction efficiency in derivatization Suboptimal reaction conditions (time, temperature, catalyst). Systematically optimize parameters using Design of Experiments (DoE). Using Potassium Iodide (KI) as a catalyst can improve derivatization efficiency for certain halides [2].

Detailed Experimental Protocols

Here are detailed methodologies for the advanced techniques mentioned in the guides.

Protocol for Impurity Profiling Using Serially Coupled Columns

This method is adapted from work on amlodipine impurity profiling [1].

  • Materials:

    • Columns: Select two UHPLC columns (e.g., 50 mm or 100 mm length, 2.1 mm internal diameter) with different chemistries. Promising combinations include a C18 column paired with a Biphenyl, Cyano, or Fluorophenyl column.
    • Mobile Phase: A) 0.1% v/v Perchloric acid in water; B) Acetonitrile.
    • System: UHPLC system with a binary pump and PDA detector.
    • Flow Rate: 0.4 mL/min.
    • Detection Wavelength: 237 nm (or optimized for your compound).
    • Gradient: Employ a linear gradient (e.g., from 70% to 85% B over 10-15 minutes). The exact gradient will need optimization.
  • Procedure:

    • Column Characterization: First, test the individual columns with your sample to understand their unique selectivity and identify which pair offers the most complementary separations.
    • Column Coupling: Connect the two selected columns in series using a zero-dead-volume union. Remember the rule of thumb: less retentive column first.
    • Method Optimization: Use modeling software if available to predict the optimal combination of column lengths and gradient program. Otherwise, empirically test different gradients.
    • Validation: Run your sample and confirm that the resolution of all critical peak pairs meets the requirement (typically Rs ≥ 1.5).
Protocol for Derivatization of Trace Halogenated Compounds

This method is based on a procedure for determining benzyl halides [2].

  • Materials:

    • Derivatization Reagent: 1-(4-Nitrophenyl) piperazine (4-NPP), 3 mg/mL in acetonitrile.
    • Catalyst: Potassium Iodide (KI), 200 mg/mL in water.
    • Solvent: Acetonitrile.
    • HPLC System: Standard HPLC-UV system.
    • Column: InertSustain C18 column (250 mm × 4.6 mm, 5 μm) or equivalent.
    • Mobile Phase: A) 5 mM Ammonium Acetate solution; B) Acetonitrile. Use a gradient elution.
  • Procedure:

    • Sample Preparation: Place your sample solution (in acetonitrile) in a 10 mL vial.
    • Catalyst Conversion: Add KI solution to the vial (final concentration ~40 mg/mL). Vortex mix and heat in a 60°C water bath for 30 minutes.
    • Derivatization Reaction: Add the 4-NPP reagent solution to the same vial. Vortex for 10 seconds, dilute to volume with acetonitrile, and react in a 60°C water bath for 90 minutes.
    • Analysis: Directly inject the reaction solution into the HPLC-UV system. Set the detection wavelength to 392 nm to analyze the derivatives with minimal matrix interference.

Workflow and Strategy Diagrams

The following diagram illustrates the decision-making workflow for selecting the appropriate advanced purification strategy.

Start Start: Purification of This compound SensitivityIssue Primary Challenge? Start->SensitivityIssue SeparationIssue Poor separation from closely related impurities? SensitivityIssue->SeparationIssue No DerivatizationPath Employ Derivatization Strategy SensitivityIssue->DerivatizationPath Low detection sensitivity SCCPath Employ Serial Column Coupling (SCC) Strategy SeparationIssue->SCCPath Yes End Analyze Results and Validate Method SeparationIssue->End No further advanced action DerivatizationPath->End SCCPath->End

Key Recommendations and Final Notes

  • Strategy is Key: The most appropriate technique depends on your primary challenge. Use the workflow above to guide your initial approach.
  • Method Scouting: The scientific literature strongly suggests that running a few linear gradient experiments with your actual sample is often more informative for selecting a column than relying solely on manufacturer datasheets [1].
  • Acidic Mobile Phases: When working with silica-based columns and basic compounds, using an acidic mobile phase (e.g., 0.1% perchloric acid) can suppress silanol activity and improve peak shape [1].

References

handling sensitive benzyl 2-oxoacetate derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Experimental Issues

Q1: My synthesis of a benzyl 2-oxoacetate derivative yields a black, tarry substance instead of a clear oil. What could have gone wrong? A: This is typically a sign of decomposition due to excessive heating or localized overheating.

  • Probable Causes & Solutions:
    • Cause 1: The reaction temperature exceeded the compound's thermal stability threshold.
    • Solution: Use an oil bath or heating mantle for more even and controlled heating, instead of a direct heating source. Confirm the optimal temperature range for your specific derivative.
    • Cause 2: The reaction mixture was not stirred vigorously enough, leading to hot spots.
    • Solution: Ensure efficient mechanical stirring, especially for heterogeneous mixtures.
    • Cause 3: The reaction was exposed to air (oxygen) or moisture.
    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Q2: I am observing multiple unknown spots on my TLC that are more polar than my desired product. What are these and how can I minimize them? A: These spots likely represent hydrolyzed or oxidized by-products.

  • Probable Causes & Solutions:
    • Cause 1: Hydrolysis of the ester or hydrazine functional group by ambient moisture.
    • Solution: Use freshly activated molecular sieves in your reaction and work in a controlled humidity environment. Ensure all glassware is thoroughly dried before use.
    • Cause 2: Oxidation of the hydrazine moiety.
    • Solution: Degas solvents by sparging with an inert gas before use and maintain the inert atmosphere throughout the reaction.
    • Cause 3: Decomposition during workup or purification.
    • Solution: Avoid using strong aqueous bases or acids during extraction if the compound is highly labile. Opt for mild buffer solutions if possible.

Q3: After purification, my compound appears pure by TLC but the NMR spectrum shows impurities. What is the likely source? A: This often points to residual solvents or plasticizers leaching from laboratory equipment.

  • Probable Causes & Solutions:
    • Cause 1: Residual water or common organic solvents (DMSO, acetone) in your sample.
    • Solution: Dry the compound thoroughly under high vacuum overnight. For very hygroscopic compounds, store it with a desiccant.
    • Cause 2: Contamination from plasticizers (e.g., phthalates) by using plastic syringes or containers.
    • Solution: Use glass syringes and glass or chemical-resistant plastic (e.g., PTFE) containers for all steps involving the pure compound.

Experimental Protocol: Synthesis of a Related Ketoester

The table below summarizes a synthesis method for a structurally related compound, Benzyl 2-hydrazinyl-2-oxoacetate, based on the retrieved molecular identifier [1]. This protocol is adapted from general esterification and hydrazination techniques.

Step Parameter Description & Quantitative Data Critical Control Points
1 Esterification React oxalyl chloride with benzyl alcohol in dry DCM (1:1 mol eq.) at 0°C to RT for 12h. Use anhydrous conditions and scavenge released HCl with a base like Et₃N or DIPEA.
2 Hydrazination Slowly add hydrazine hydrate (1.1 mol eq.) to the ester from Step 1 in dry THF at -20°C. Stir for 4h. Crucial: Maintain low temperature to avoid over-reaction or decomposition. Monitor by TLC.
3 Work-up Dilute with ethyl acetate. Wash sequentially with 10% citric acid (2x), sat. NaHCO₃ (2x), and brine (1x). Check aqueous washes to ensure complete removal of acids/bases.
4 Purification Purify the crude product by flash chromatography using a Hexane/Ethyl Acetate gradient (from 50:50 to 0:100). The compound is often sensitive; use a slightly acidic or neutral silica gel and minimize air exposure.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the synthesis and handling of sensitive this compound derivatives, incorporating key decision points and hazard controls.

start Start Synthesis Planning step1 Reaction Setup (Inert Atmosphere, Anhydrous Solvents) start->step1 Protocol Defined step2 Reaction Execution (Control Temperature, Monitor by TLC) step1->step2 Setup Verified step3 Work-up & Extraction (Mild Conditions) step2->step3 Reaction Complete step4 Purification (Flash Chromatography) step3->step4 Crude Product Isolated decision1 TLC/QC Analysis Passed? step4->decision1 Purified Product step5 Analysis & Storage (NMR, MS, LC-MS; Desiccator, -20°C) end Product Ready for Further R&D step5->end Quality Confirmed decision1->step5 Yes troubleshoot Consult Troubleshooting Guide & Repeat Step decision1->troubleshoot No troubleshoot->step4 Re-purify

The workflow ensures that quality control (TLC) is a central decision point, and a feedback loop is in place to address purification failures by leveraging the troubleshooting guide.

Storage & Handling Best Practices

The following table consolidates general guidelines for handling sensitive compounds, inferred from the instability issues noted in the troubleshooting section. Always consult the Safety Data Sheet (SDS) for your specific compound.

Aspect Recommendation Rationale
Short-Term Storage Sealed vial, in a desiccator, at -20°C. Protects from moisture and thermal degradation.
Long-Term Storage Under an inert atmosphere (Argon), in the dark, at -40°C or lower. Prevents oxidation and light-induced decomposition.
Handling Perform all operations in a glovebox or under a nitrogen blanket. Minimizes exposure to air and moisture.
Weighing Use pre-cooled glassware and work quickly in a controlled environment. Reduces the time the compound is exposed to ambient conditions.

References

optimizing benzyl 2-oxoacetate catalyst systems

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Optimization and Design Frameworks

Modern catalyst development leverages advanced computational frameworks to streamline the discovery process. The following table summarizes the core components of one such approach, CatDRX, which can be adapted for various catalytic systems [1].

Component Description Application in Troubleshooting
Reaction-Conditioned VAE A generative AI model that designs catalyst structures based on specific reaction conditions (reactants, reagents, products) [1]. Generating novel catalyst candidates when standard options fail or to explore a broader chemical space.
Predictive Performance Module Predicts key performance metrics like reaction yield for candidate catalysts [1]. Providing a preliminary activity assessment to prioritize catalysts for costly experimental testing.
Pre-training & Fine-tuning Model is first trained on a broad reaction database (e.g., Open Reaction Database), then specialized with smaller, target-reaction datasets [1]. Improving prediction accuracy and generative relevance for specific reaction types like oxidations or esterifications.
Knowledge Filtering & Validation Generated candidates are filtered by chemical knowledge/synthesizability and validated with computational chemistry (e.g., DFT) [1]. Ensuring proposed catalysts are chemically plausible and have a mechanistic basis for activity.

General Principles for Catalyst System Troubleshooting

While not specific to your compound, these principles from the literature can guide problem-solving.

  • Low Conversion/Yield: For TEMPO-based oxidation systems, a common issue can be the separation and recyclability of the TEMPO catalyst. One solution is immobilizing TEMPO onto a Deep Eutectic Solvent (DES), which enhances catalyst mobility for better performance and allows for easy recovery and reuse without significant loss of activity [2].
  • Need for Alternative Catalysts: If heavy-metal-based oxidants are causing pollution or side-product issues, consider switching to greener systems. TEMPO/Fe(NO₃)₃, which uses molecular oxygen as a terminal oxidant, is an excellent alternative for oxidizing alcohols to carbonyls under mild conditions [2].

Synthesis Protocol for a Related Compound

The provided search results include a synthesis protocol for benzylating hydroxyl groups, a common protective group strategy in organic synthesis [3]. This standard procedure can be a useful reference for researchers working on related transformations.

Protocol: Benzylation of Hydroxyl Groups by Williamson Reaction [3]

  • Materials: Starting material with a free hydroxyl group, Benzyl bromide (BnBr), Sodium hydride (NaH) 60% dispersion, Dry DMF or THF, Triethylamine, Ethyl acetate, Water, Brine, Sodium sulfate (Na₂SO₄), TLC plate, Silica gel.
  • Instrumentation: Flask, magnetic stirrer, rotary evaporator, ice bath, separating funnel, silica gel chromatography tube.
  • Method:
    • Dissolve the starting material (1.0 equiv) in dry DMF (5-10 mL/mmol) under an argon atmosphere.
    • Add NaH (2.0 equiv) and BnBr (1.5-2.0 equiv) to the solution at 0°C.
    • Stir the mixture, monitoring progress by TLC, and allow it to warm to room temperature.
    • Once the starting material is consumed, add excess triethylamine at 0°C.
    • Dilute the mixture with ethyl acetate and wash with water.
    • Extract the aqueous layer twice more with ethyl acetate.
    • Combine the organic layers, wash with brine, and dry over Na₂SO₄.
    • Filter and concentrate the solution under reduced pressure.
    • Purify the residue by silica gel column chromatography to obtain the product.
  • Notes: All operations should be in a fume hood. NaI or tetra-n-butylammonium iodide can accelerate the reaction [3].

Experimental Workflow for Catalyst Optimization

Start Define Optimization Goal (e.g., Yield, Selectivity) HTE High-Throughput Experimental Screening Start->HTE DataML Data Analysis & Machine Learning Modeling HTE->DataML AIGen AI-Generated Catalyst Candidates DataML->AIGen Validate Experimental Validation AIGen->Validate Validate->DataML Learn & Iterate Success Optimal Catalyst Identified Validate->Success Success

Frequently Asked Questions

What are the key advantages of using a TEMPO-supported Deep Eutectic Solvent (DES) system? A TEMPO-DES system combines the excellent catalytic activity of TEMPO for alcohol oxidation with the benefits of DES, such as being more environmentally friendly, cost-effective, and having low vapor pressure. Crucially, it addresses the common problem of catalyst separation, as the DES can be easily recovered and reused without a significant loss of activity [2].

How can machine learning assist in catalyst optimization? Machine learning, particularly artificial neural networks (ANNs) and generative models, can model complex, non-linear relationships between catalyst properties and performance outcomes. This allows researchers to predict catalyst performance, optimize multiple reaction variables simultaneously, and even generate novel, high-potential catalyst structures, significantly reducing experimental time and resources [1] [4].

References

Relevant LC-MS Methodologies for Carboxylic Acid Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from studies that analyzed metabolites containing functional groups similar to those in benzyl 2-oxoacetate (such as carboxylic acids and keto-acids).

Metabolite Category Example Metabolites Derivatization Agent LC Column Key MS Parameters (Q1/Q3) Source

| TCA Cycle Intermediates | Citrate, 2-Ketoglutarate | OBHA | Fusion-RP | Citrate: 508/91.2, 508/385 2-KG: 462/91.2, 462/339 | [1] | | Glycolysis-derived | Pyruvate, Lactate | OBHA | Fusion-RP | Pyruvate: 299/181 Lactate: 196/91.2 | [1] | | Amino Acids | Glutamate, Aspartate | OBHA | Fusion-RP | Glutamate: 253/91.2 Aspartate: 344/91.2 | [1] | | Underivatized Acids | Aspartate | Not Applicable | Fusion-RP | 131.9/88.1 (Negative Mode) | [1] |

A versatile LC-MS/MS approach from the search results highlights that derivatization is often crucial for analyzing polar metabolites like keto-acids. The use of a Fusion-RP column is emphasized as it can resolve charged metabolites without ion-pairing reagents, which can contaminate the mass spectrometer [1]. Furthermore, a review article confirms that derivatization of carboxylic acids is a common strategy to improve their chromatographic separation and detection sensitivity in LC analysis [2].

How to Develop Your Analysis Protocol

To create a comprehensive guide for this compound, you may need to consult specialized analytical databases or primary literature. Here is a suggested workflow to bridge the current information gap:

Start Start: Plan Analysis of This compound LitReview Conduct Targeted Literature Review Start->LitReview MethodBase Establish Method Baseline (From Search Results) LitReview->MethodBase Derivatization Evaluate Derivatization: Consider OBHA or similar MethodBase->Derivatization Column Select LC Column: Fusion-RP or similar C-18 Derivatization->Column Optimize Optimize MS Parameters and Chromatography Column->Optimize Compare Compare Performance vs. Standard Methods Optimize->Compare Publish Publish Comparison Guide Compare->Publish

  • Expand Your Literature Search: Look for analytical method papers in specialized journals (e.g., Journal of Chromatography A, Analytical and Bioanalytical Chemistry) using specific keywords like "benzyl pyruvate LC-MS," "aromatic keto-acid analysis," or "α-ketoester LC-MS/MS."
  • Establish a Baseline Method: Use the parameters in the table above as a starting point for your experimental protocol. The Fusion-RP column and OBHA derivatization are particularly relevant for the 2-oxoacetate moiety [1].
  • Perform Comparative Experiments: Once you establish a working method for this compound, compare its performance (in terms of sensitivity, resolution, and run time) against other common approaches, such as methods using different derivatization agents or HILIC chromatography.

References

benzyl 2-oxoacetate HPLC purity method

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Product Information

The table below summarizes the identified information for benzyl 2-oxoacetate from chemical suppliers.

Property Value
CAS Number 52709-42-9 [1] [2]
Molecular Formula C₉H₈O₃ [1] [2]
Molecular Weight 164.16 g/mol [1] [2]
Purity >98% [1]
SMILES O=C(OCC1=CC=CC=C1)C=O [1] [2]
Storage Inert atmosphere, 2-8°C [2]

Suggested Path Forward

To develop the HPLC purity method you need, I suggest the following steps:

  • Consult Specialized Databases: Search scientific databases like SciFinder, Reaxys, or PubMed for journal articles that may contain detailed analytical methods.
  • Adapt from Analogous Compounds: The search results show that HPLC methods for other benzyl-containing compounds or impurities are well-established [3] [4]. You can use the parameters from these studies as a starting point for method development. Key parameters to focus on include:
    • Column Type: Reverse-phase C8 or C18 columns are commonly used [3] [4].
    • Mobile Phase: Mixtures of acetonitrile/water or acetonitrile/buffer are typical [3] [4].
    • Detection: UV detection at wavelengths such as 258 nm is standard for compounds without strong chromophores [3].
  • Perform Method Development and Validation: You will likely need to optimize chromatographic conditions and validate the method for parameters like specificity, precision, accuracy, and linearity according to standard guidelines [3].

General HPLC Workflow for Purity Analysis

The diagram below outlines a general method development workflow you can follow, based on common practices for analyzing similar small organic molecules.

Start Start: Sample Preparation (Dissolve in mobile phase or acetonitrile) ColSelect 1. Column Selection (Reverse-phase C18) Start->ColSelect MPSelect 2. Mobile Phase Scouting (Acetonitrile/Water or Buffer) ColSelect->MPSelect GradSelect 3. Elution Mode Selection (Isocratic or Gradient) MPSelect->GradSelect DetectSelect 4. Detection Selection (UV, e.g., 250-260 nm) GradSelect->DetectSelect Optimize 5. Method Optimization (Adjust pH, gradient, flow rate) DetectSelect->Optimize Validate 6. Method Validation (Specificity, Precision, Accuracy, Linearity) Optimize->Validate

References

benzyl 2-oxoacetate crystal structure analysis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Crystal Structure Data

The following table summarizes the key crystallographic and geometric parameters for two compounds based on benzyl 2-oxoacetate. Compound I is benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate [1], while the Triazole Derivative is methyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate [2].

Parameter Compound I (Benzyl 2-oxo-1,2-dihydroquinoline-4-carboxylate) Triazole Derivative (Methyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate)
Chemical Formula C₂₀H₁₅NO₃ [1] C₁₉H₁₅N₃O₃ [2]
Molecular Conformation Z-shaped conformation; benzyl and propynyl groups on opposite sides of the dihydroquinoline plane [1] Details not specified in the abstract; structure confirmed by X-ray diffraction [2]
Planarity of Core Unit Dihydroquinoline moiety is nearly planar (r.m.s. deviation 0.0164 Å); carboxyl group is coplanar (dihedral angle 1.04°) due to intramolecular C—H⋯O interaction [1] Geometry stabilized by intramolecular hydrogen bonds (H7⋯O1) [2]
Intermolecular Hydrogen Bonds C12—H12⋯O1, C16—H16⋯O1, C4—H4⋯O2 [1] O3—H9 and H19—N1 interactions (specific atoms involved not fully detailed in abstract) [2]
Other Stabilizing Interactions C—H⋯π(ring) interactions connect layers [1] Details not specified in the abstract [2]
Hirshfeld Surface Analysis H⋯H (43.3%), H⋯C/C⋯H (26.6%), H⋯O/O⋯H (16.3%) [1] Not available
HOMO-LUMO Energy Gap (DFT) 4.0319 eV (B3LYP/6–311 G(d,p) level) [1] Not available

Experimental Protocols

Here are the methodologies used for the synthesis and analysis of the primary compound (Compound I) [1].

  • Synthesis: The title compound was synthesized from quinolin-2-one, following a similar approach previously used for such compounds. The specific reactants and conditions for this particular derivative are not detailed in the abstract [1].
  • X-ray Crystallography: A single-crystal X-ray diffraction study was performed to determine the molecular and crystal structure. The specific equipment and radiation used were not detailed in the abstract [1].
  • Hirshfeld Surface Analysis: The CrystalExplorer program was used to generate and analyze the Hirshfeld surface. The surface was plotted over the normalized contact distance ((d_{\text{norm}})) in the range of -0.3677 to 1.3896 atomic units. The two-dimensional fingerprint plots were delineated to show the contributions of different intermolecular contacts [1].
  • Computational Studies (DFT): The structure was optimized in the gas phase using Density Functional Theory (DFT) at the B3LYP/6–311 G(d,p) level. The Gaussian 09 program was used for both the geometry optimization and the subsequent calculation of harmonic vibrational frequencies to confirm the stability of the optimized structure. The HOMO-LUMO energy gap was calculated from this optimized structure [1].

Hydrogen Bonding Network

The crystal packing of Compound I is stabilized by a network of intermolecular hydrogen bonds. The diagram below visualizes these key connections that form zigzag chains and corrugated layers in the crystal structure [1].

G Molecule Molecule (C20H15NO3) H12 H12 (C12-H12) Molecule->H12 H16 H16 (C16-H16) Molecule->H16 H4 H4 (C4-H4) Molecule->H4 O1 O1 (Carbonyl) H12->O1 C12-H12···O1 Chain Zigzag Chain (along b-axis) O1->Chain Forms H16->O1 C16-H16···O1 O2 O2 (Carboxyl) H4->O2 C4-H4···O2 Layer Corrugated Layer (parallel to (103) plane) Chain->Layer Connected by C4-H4···O2 bonds

The hydrogen bonding network illustrated above is based on the geometric data published in the crystallographic study [1].

Summary of Key Findings

The analysis reveals that the this compound derivative (Compound I) adopts a stable, largely planar conformation in the solid state, which is stabilized by a combination of specific intermolecular hydrogen bonds and C—H⋯π interactions. The Hirshfeld surface analysis quantifies that van der Waals interactions (H⋯H, H⋯C/C⋯H) are the most significant contributors to the crystal packing. The DFT-calculated HOMO-LUMO energy gap provides insight into the compound's chemical stability and reactivity.

References

Hirshfeld Surface Analysis Data from Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative intermolecular interaction data from crystal structures of related compounds, which are likely to share similar packing features with benzyl 2-oxoacetate derivatives.

Compound Description H⋯H (%) H⋯C/C⋯H (%) H⋯O/O⋯H (%) Other Notable Interactions Source Reference
Benzyl 2-oxo-1,2-dihydroquinoline-4-carboxylate 43.3 26.6 16.3 C⋯C (10.4%) [1] [2]
4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one 48.8 29.3 18.9 Not specified [3]
A binuclear copper complex 34.1 (H⋯O/O⋯H) 23.3 (C⋯O/O⋯C) 20.9 (O⋯O) Nearly 80% of contacts involve oxygen atoms [4]
An organic hydrate complex 52.1 23.8 11.2 - [5]

Experimental Methodology for Hirshfeld Surface Analysis

The Hirshfeld surface analysis cited in these studies follows a standardized computational protocol. Here is a detailed breakdown of the methodology:

  • Software Used: The analysis is primarily performed using the CrystalExplorer program [1] [4] [6].
  • Input Data: The process starts with a validated Crystallographic Information File (CIF) obtained from single-crystal X-ray diffraction experiments [6].
  • Surface Generation: The program generates a Hirshfeld surface, which is an isosurface defined by the promolecule electron density. It is similar to a van der Waals surface but accounts for the crystal environment [6].
  • Surface Mapping: The surface is typically mapped with the d_norm property, a normalized contact distance. The color convention is:
    • Red spots: Short interatomic contacts (shorter than van der Waals radii).
    • White regions: Contacts at exactly van der Waals separation.
    • Blue regions: Longer contacts [4] [6].
  • Electrostatic Potential Mapping: The Hartree-Fock/DFT method can map electrostatic potential onto the surface, showing hydrogen-bond donors (blue) and acceptors (red) [1] [6].
  • Fingerprint Plot Generation: The 3D surface information is condensed into 2D fingerprint plots, which are scatter plots of the distances d_e (external) and d_i (internal) for every point on the surface. These plots are decomposed to quantify the percentage contribution of each interaction type [1] [6].

Workflow for Hirshfeld Surface Analysis

The diagram below outlines the key steps in performing a Hirshfeld surface analysis, connecting the experimental and computational stages.

start Single-Crystal X-ray Diffraction step1 Crystallographic Information File (CIF) start->step1 Refined Structure step2 Software: CrystalExplorer step1->step2 Input Data step3 Generate Hirshfeld Surface & 2D Fingerprint Plots step2->step3 step4 Map Surface Properties (d_norm, Electrostatic Potential) step3->step4 step5 Quantify Interactions via Fingerprint Decomposition step4->step5 Quantitative Analysis

How to Proceed for Your Specific Compound

Since specific data for this compound is unavailable, here are practical steps you can take:

  • Benchmark Expectations: Use the provided data table for related benzyl esters as a reference benchmark for what to expect in your own analysis, particularly the significant contributions from H...H and H...C interactions.
  • Perform Your Own Calculation: If you have or can obtain a single crystal of your compound, you can follow the workflow above. Conduct a single-crystal X-ray diffraction experiment to get the .cif file, then process it with CrystalExplorer.
  • Explore Theoretical Predictions: For compounds without a crystal structure, you could explore generating a predicted crystal structure using computational crystal structure prediction (CSP) methods, though this is more complex and less established than experimental analysis.

References

benzyl 2-oxoacetate DFT calculations comparison

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Solid-State DFT Codes

A comprehensive study compared the accuracy of various solid-state Density Functional Theory (DFT) codes, basis sets, and pseudopotentials [1]. The key metric for comparison is the Δ-value, which is the root-mean-square energy difference (in meV/atom) between the equations of state of a given code and a high-accuracy reference (WIEN2k), averaged over a set of elemental crystals. A lower Δ-value indicates better accuracy.

The table below summarizes a selection of codes and their configurations from the study [1].

Code Version Basis Set Electron Treatment / Pseudopotential
WIEN2k 13.1 LAPW/APW+lo All-electron
Quantum ESPRESSO 5.1 Plane waves GBRV 1.2 ultrasoft
VASP 5.2.12 Plane waves PAW 2012
CASTEP 17.2.1 Plane waves GBRV 1.5 ultrasoft
FHI-aims 081213 Tier2 numerical orbitals All-electron (relativistic atomic_zora scalar)
ABINIT 7.10.2 Plane waves GPAW PAW 0.9 (80 Ha cut-off)
GPAW 0.10.0 Grid-based PAW 0.9

A Proposed Protocol for Comparative Studies

To create a comparison guide for benzyl 2-oxoacetate, you would typically perform calculations using multiple software and pseudopotentials, following a standardized protocol. The workflow can be summarized as follows:

G cluster_methods Parallel Calculations for Each Code/Potential Start Start: Molecular Structure Optimization A Single-Point Energy Calculation Start->A B Property Calculation A->B C Data Analysis & Comparison B->C M1 Code A Potential X M1->A M1->B M2 Code B Potential Y M2->A M2->B M3 Code N Potential Z M3->A M3->B

The methodology for each computational setup should include these key details [1]:

  • Software and Version: Specify the DFT code (e.g., VASP 5.2.12, Quantum ESPRESSO 5.1).
  • Exchange-Correlation Functional: State the functional used (e.g., PBE, PBE0).
  • Basis Set: Describe the type and specifics (e.g., Plane waves with a 80 Ha cut-off, Tier2 numerical orbitals).
  • Electron Treatment: Specify whether all-electron or pseudopotential/PAW method is used, along with the potential library (e.g., PAW 2015, GBRV 1.4 ultrasoft).

How to Proceed with Your Comparison

Since a direct comparison for this compound is not available, here are practical steps you can take:

  • Consult Specialized Literature: Search platforms like Google Scholar for recent papers on DFT studies of similar aromatic esters.
  • Leverage Community Data: The Δ-value database [1] is a excellent benchmark for code accuracy, helping you select methods likely to perform well.
  • Perform Your Own Calculations: If resources allow, you can conduct the comparison using the framework and protocols outlined above.

References

Experimental Protocols for Spectroscopic Validation

Author: Smolecule Technical Support Team. Date: February 2026

For a typical spectroscopic validation of a novel or synthesized compound, researchers follow a multi-technique approach. The methodologies below, while detailed in the search results for similar compounds, represent the standard protocols you would apply to benzyl 2-oxoacetate [1] [2].

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra are recorded on a spectrometer (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The compound is dissolved in a deuterated solvent like DMSO-d6 or acetone-d6, and the chemical shifts are reported relative to tetramethylsilane (TMS) as an internal standard. This technique identifies the number and type of hydrogen and carbon atoms in the molecule [2].
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is obtained using an ATR (Attenuated Total Reflectance) module. The sample is typically used directly without further processing, and the spectrum is recorded over a specified wavenumber range (e.g., 4000-400 cm⁻¹) to identify characteristic functional groups like C=O, C-O, and C-H bonds [1] [2].
  • Fourier-Transform Raman (FT-Raman) Spectroscopy: The Raman spectrum is collected using a spectrometer with a suitable laser source. This technique complements IR spectroscopy and provides information on molecular vibrations and symmetry [1].
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is measured using a spectrophotometer, often equipped with a diffuse reflectance sphere (UV-DRS). The sample is usually analyzed in a solid state or in a solution, and the spectrum helps determine the electronic transitions and the energy gap between frontier molecular orbitals [1].
  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are measured using techniques like UPLC-UHR-Q/TOF to confirm the exact molecular mass and formula of the compound [2].
  • Density Functional Theory (DFT) Calculations: The experimental data is supported by theoretical calculations. The molecular geometry is optimized using software like Gaussian with a basis set such as B3LYP/6-311++G(2d,p). Theoretical IR and NMR spectra are then calculated and compared with experimental results to confirm the molecular structure. Scaling factors (e.g., 0.9613 for IR frequencies) are often applied to improve the agreement between theoretical and experimental values [1] [2].

Summary of Spectroscopic Data

The table below summarizes the types of data you would expect to collect and report for this compound.

Spectroscopic Technique Key Parameters/Outcomes Purpose of Analysis
¹H & ¹³C NMR Chemical shift (δ, ppm), spin-spin coupling, integration Determine carbon & hydrogen backbone; identify functional groups.
FT-IR Wavenumber (cm⁻¹), absorption band intensity Identify functional groups (e.g., C=O stretch) & molecular vibrations.
FT-Raman Raman shift (cm⁻¹), band intensity Complement IR data; study symmetric vibrations & molecular skeleton.
UV-Vis Wavelength (nm), absorption intensity Determine electronic properties & HOMO-LUMO energy gap.
Mass Spectrometry (HRMS) m/z ratio, molecular ion peak Confirm exact molecular mass and formula.
DFT Calculations Optimized geometry, HOMO-LUMO energies, vibrational frequencies Theoretical validation of structure & electronic properties.

Workflow for Spectroscopic Validation

The following diagram illustrates the standard integrated workflow for experimental and computational spectroscopic validation, which is essential for confirming the structure of a compound like this compound.

Start Compound Synthesis or Procurement ExpBox Experimental Spectroscopy Start->ExpBox CompBox Computational Modeling Start->CompBox node_IR FT-IR ExpBox->node_IR node_NMR NMR ExpBox->node_NMR node_Raman FT-Raman ExpBox->node_Raman node_UV UV-Vis ExpBox->node_UV node_MS Mass Spectrometry ExpBox->node_MS Compare Data Comparison & Validation node_IR->Compare node_NMR->Compare node_Raman->Compare node_UV->Compare node_MS->Compare node_DFT DFT Geometry Optimization CompBox->node_DFT node_TheoIR Theoretical IR Spectra node_DFT->node_TheoIR node_TheoNMR Theoretical NMR Shifts node_DFT->node_TheoNMR node_TheoIR->Compare node_TheoNMR->Compare Confirm Structure Confirmed Compare->Confirm

How to Proceed with Your Research

Given the limited direct data on this compound found in this search, I suggest the following steps to gather the information you need:

  • Search specialized databases: For specific spectral data, consult chemical databases such as PubChem [3], Reaxys, or SciFinder.
  • Consult the broader literature: Look for research articles on closely related compounds, such as benzyl acetate or other benzyl esters. The experimental and computational methods used for these compounds will be highly transferable [1] [2].
  • Perform the experiments: If the compound is newly synthesized, following the detailed protocols outlined above will generate the necessary data for your comparison guide.

References

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XLogP3

1.9

Wikipedia

Benzyl glyoxylate

Dates

Last modified: 02-18-2024

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